VO-Ohpic trihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H19N2O11V+ |
|---|---|
Molecular Weight |
418.23 g/mol |
IUPAC Name |
hydrido-hydroxy-oxovanadium;hydron;3-hydroxypyridine-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;+1; |
InChI Key |
QCNGUXCDZCQXOY-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[VH]=O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of VO-Ohpic Trihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VO-Ohpic trihydrate is a potent and highly selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3][4] Its mechanism of action revolves around the specific inhibition of PTEN's lipid phosphatase activity, which leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[5] This accumulation subsequently activates downstream signaling pathways, most notably the PI3K/Akt pathway, resulting in a cascade of cellular responses. These responses include enhanced glucose uptake, promotion of cell survival, and induction of cellular senescence, making this compound a valuable tool for research in cancer, diabetes, and cardiovascular diseases.[1][3][6] This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism: PTEN Inhibition and Downstream Signaling
This compound functions as a reversible, non-competitive inhibitor of PTEN.[5][7] The vanadium complex directly interacts with the enzyme, affecting both Kmand Vmax.[5] This inhibition is highly specific for PTEN over other phosphatases such as protein tyrosine phosphatases (PTPs) like PTP1B, SHP1, and SHP2, as well as other lipid phosphatases.[3][4][8]
The primary consequence of PTEN inhibition by this compound is the upregulation of the PI3K/Akt signaling pathway. PTEN normally dephosphorylates PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), thus acting as a brake on the PI3K pathway.[5] By inhibiting PTEN, this compound allows for the sustained phosphorylation and activation of Akt and its downstream effectors.[1][3][6]
Key Signaling Pathways Activated by this compound
The inhibition of PTEN by this compound initiates a signaling cascade with diverse cellular outcomes. The central pathway affected is the PI3K/Akt/mTOR pathway.
-
PI3K/Akt/mTOR Pathway: Activated Akt phosphorylates and activates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which is a key regulator of cell growth, proliferation, and survival.[2][9] Akt also phosphorylates and inactivates pro-apoptotic proteins like Bad and the transcription factor FoxO3a, thereby promoting cell survival.[1][3][6]
-
Nrf-2 Signaling Pathway: In the context of cellular stress, this compound has been shown to activate the Nrf-2 signaling pathway.[7] This pathway is crucial for cellular defense against oxidative stress. Activation of Nrf-2 and its downstream target heme oxygenase-1 (HO-1) can protect cells from apoptosis and degeneration.[7]
The following diagram illustrates the core signaling pathway affected by this compound.
Caption: Core signaling pathway affected by this compound.
Quantitative Data
The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for PTEN | 35 nM | Recombinant PTEN, PIP3-based assay | [1][3][6] |
| IC50 for PTEN | 46 ± 10 nM | Recombinant PTEN | [2][10] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | Recombinant PTEN | [2][5] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | Recombinant PTEN | [2][5] |
| Saturation of Akt phosphorylation | 75 nM | NIH 3T3 and L1 fibroblasts | [3][4] |
| Cell Line | Effect | Concentration | Time | Reference |
| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation | 0-5 µM | 72 h | [1][6] |
| Hep3B (low PTEN) | Induction of senescence-associated β-galactosidase activity | Not specified | 5 days | [9] |
| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability and proliferation | 0-5 µM | 72 h | [1][6] |
| SNU475 (PTEN-negative) | No effect on cell viability | Not specified | Not specified | [1][6] |
| NIH 3T3 and L1 fibroblasts | Increased Akt phosphorylation | Dose-dependent, saturation at 75 nM | Not specified | [3][4] |
| Animal Model | Administration | Dosage | Effect | Reference |
| Nude mice with Hep3B xenografts | Intraperitoneal (i.p.) | 10 mg/kg | Significant inhibition of tumor growth | [1][6] |
| C57BL6 mice | Intraperitoneal (i.p.) | 10 µg/kg | Decreased myocardial infarct size | [2][10] |
| C57BL6 mice | Intraperitoneal (i.p.) | Not specified | Increased survival after cardiac arrest, increased lactate clearance, decreased plasma glucose | [1][6] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature to characterize the mechanism of action of this compound.
PTEN Inhibition Assay (Kinase Assay)
This protocol is adapted from studies measuring the direct inhibitory effect of this compound on PTEN activity.[5][6][10]
Objective: To determine the IC50 of this compound for PTEN.
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
Assay buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT)
-
Substrate:
-
Phosphatidylinositol 3,4,5-triphosphate (PIP3), diC16 sodium salt
-
3-O-methylfluorescein phosphate (OMFP)
-
-
Detection Reagent (for PIP3 assay): Malachite green solution
-
Microplate reader
Procedure:
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 100 µM).[5][6] Further dilute with assay buffer containing 1% DMSO to the desired concentrations.[5][6]
-
Enzyme Pre-incubation: In a microplate, pre-incubate recombinant PTEN with varying concentrations of this compound at room temperature for 10 minutes.[5][6][10]
-
Reaction Initiation: Initiate the phosphatase reaction by adding the substrate (PIP3 or OMFP).
-
Incubation: Incubate the reaction mixture at 30°C for 20 minutes (for PIP3 assay).[5]
-
Reaction Termination and Detection:
-
Data Analysis: Correct for background absorbance/fluorescence from VO-Ohpic in the assay buffer.[5][6] Calculate the percentage of PTEN inhibition for each concentration of this compound and determine the IC50 value.
Caption: Experimental workflow for PTEN inhibition assay.
Cell Proliferation Assay (BrdU Incorporation)
This protocol is based on the methodology used to assess the effect of this compound on the proliferation of hepatocellular carcinoma cell lines.[1][6]
Objective: To measure the effect of this compound on cell proliferation.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Bromodeoxyuridine (BrdU) labeling solution
-
BrdU colorimetric immunoassay kit
Procedure:
-
Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1][6]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[1][6]
-
BrdU Labeling: Add BrdU to the culture medium 24 hours before the end of the treatment period.[1][6]
-
Detection: At the end of the 72-hour treatment, perform the colorimetric immunoassay according to the manufacturer's instructions to quantify the amount of BrdU incorporated into the DNA.
-
Data Analysis: Express the results as the percentage inhibition of BrdU incorporation compared to the control (vehicle-treated) cells.[1][6]
Western Blot Analysis
This protocol is a general guide for assessing the phosphorylation status of proteins in the PI3K/Akt pathway following treatment with this compound, as described in several studies.[2][9]
Objective: To determine the effect of this compound on the phosphorylation of Akt, mTOR, and other downstream targets.
Materials:
-
Cell lines of interest
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Express the results relative to the vehicle-treated control.[9]
Conclusion
This compound is a powerful and specific research tool for interrogating the PTEN/PI3K/Akt signaling axis. Its well-characterized mechanism of action, centered on the direct inhibition of PTEN's lipid phosphatase activity, provides a reliable method for upregulating this critical pathway. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cancer, metabolic disorders, and other diseases where PTEN signaling plays a pivotal role. The continued investigation into the nuanced effects of this compound will undoubtedly yield further insights into the complex regulatory networks governed by PTEN.
References
- 1. This compound | PTEN inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 7. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
The Primary Target of VO-Ohpic Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Target: PTEN (Phosphatase and Tensin Homologue)
VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of Phosphatase and Tensin Homologue (PTEN).[1][2][3][4][5][6] PTEN is a crucial tumor suppressor gene that functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K/Akt signaling pathway, which is critical for cell growth, proliferation, and survival. By inhibiting PTEN, this compound effectively activates the PI3K/Akt pathway, making it a valuable tool for studying cellular processes regulated by this signaling cascade and a potential therapeutic agent in various diseases.[7][8][9]
Quantitative Data Summary
The inhibitory activity and downstream effects of this compound have been quantified in several studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 35 nM | In vitro lipid phosphatase activity of recombinant PTEN | [1][5][6] |
| IC50 | 46 ± 10 nM | In vitro PTEN inhibition assay | [2][4][10][11] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | Not specified | [2] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | Not specified | [2] |
Table 1: In Vitro Inhibitory Potency of this compound against PTEN
| Cell Line | Effect | Concentration | Time | Reference |
| NIH 3T3 and L1 fibroblasts | Dose-dependent increase in Akt phosphorylation (Ser473 and Thr308) | Saturation at 75 nM | Not specified | [1] |
| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation; induction of senescence | 0-5 μM | 72 h | [3][6] |
| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability, proliferation, and colony formation; induction of senescence | 0-5 μM | 72 h | [3][6] |
| SNU475 (PTEN-negative) | No effect on cell viability, proliferation, or colony formation | 0-5 μM | 72 h | [3][6] |
| Human Nucleus Pulposus (NP) cells | Reversal of IL-1β and H2O2 induced degradation | 30 µM | Not specified | [12] |
Table 2: Cellular Effects of this compound
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Mice with MDA PCa-2b xenografts | Not specified | Not specified | Significant tumor growth suppression and increased survival | [1] |
| Nude mice with Hep3B xenografts | 10 mg/kg | Intraperitoneal (i.p.) | Significantly inhibits tumor growth | [3][6] |
| C57BL/6 mice (cardiac arrest model) | 10 μg/kg | Intraperitoneal (i.p.) | Significantly increases survival, LVPmax, and dP/dt max | [3][5][6] |
| Mice (myocardial ischemia-reperfusion) | 10 μg/kg | Intraperitoneal (i.p.) | Decreased myocardial infarct size | [2][11] |
| Doxorubicin-induced cardiomyopathy mouse model | Not specified | Not specified | Improved heart function | [13] |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
In Vitro PTEN Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTEN.
Methodology:
-
Reagents: Recombinant PTEN enzyme, this compound (dissolved in DMSO and diluted to required concentrations), PIP3 substrate, Malachite Green-based phosphate detection kit.
-
Procedure:
-
Pre-incubate recombinant PTEN with varying concentrations of this compound in assay buffer for 10 minutes at room temperature.[6]
-
Initiate the phosphatase reaction by adding the PIP3 substrate.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green assay.
-
Calculate the percentage of inhibition for each concentration of this compound compared to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (BrdU Incorporation)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Lines: Hep3B, PLC/PRF/5, and SNU475 human hepatocellular carcinoma cell lines.[3][6]
-
Procedure:
-
Seed 3x10³ cells per well in 96-well plates and culture overnight.[3][6]
-
Treat the cells with varying concentrations of this compound (0-5 μM) for 72 hours.[3][6]
-
Add Bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment period.[3][6]
-
At the end of the incubation, fix the cells and detect the incorporated BrdU using a colorimetric immunoassay according to the manufacturer's instructions.
-
Measure the absorbance and express the results as the percentage inhibition of BrdU incorporation compared to the control.[3][6]
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Animal Model: Male nude athymic mice.[3]
-
Procedure:
-
Subcutaneously implant Hep3B cells into the flanks of the mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound at a dosage of 10 mg/kg via intraperitoneal (i.p.) injection.[3]
-
Administer a vehicle control (e.g., saline) to the control group.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for signaling pathway components).
-
Visualizations
Caption: Signaling pathway illustrating the inhibitory effect of this compound on PTEN.
Caption: Workflow for determining the in vitro IC50 of this compound against PTEN.
Caption: Logical relationship demonstrating the selectivity of this compound for PTEN.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PTEN inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. europeanreview.org [europeanreview.org]
- 13. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
VO-Ohpic Trihydrate: A Technical Guide to a Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). PTEN plays a crucial role in regulating cellular signaling pathways, primarily by antagonizing the PI3K/Akt pathway. Its dysfunction is implicated in a variety of human diseases, including cancer and diabetes. This document details the mechanism of action of this compound, presents its key quantitative data, outlines experimental protocols for its use, and visualizes its effects on cellular signaling.
Introduction
Phosphatase and Tensin Homolog (PTEN) is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This action directly opposes the function of phosphoinositide 3-kinases (PI3Ks), thereby negatively regulating the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, survival, and metabolism.[1][2] Given its central role as a tumor suppressor, the inhibition of PTEN has emerged as a therapeutic strategy for conditions that could benefit from enhanced PI3K/Akt signaling, such as wound healing, neuroprotection, and certain types of cancer where PTEN activity is detrimental.[1]
This compound has been identified as a potent, reversible, and noncompetitive inhibitor of PTEN.[1][3] This vanadium-based compound offers a valuable tool for studying the physiological and pathological roles of PTEN and presents a potential starting point for the development of novel therapeutics.
Mechanism of Action
This compound exerts its inhibitory effect on PTEN through a noncompetitive mechanism.[1] This means that it does not directly compete with the substrate (PIP3) for binding to the active site. Instead, it is proposed to bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[4][5] Studies have shown that both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are affected by VO-Ohpic, which is characteristic of noncompetitive inhibition.[1] The inhibition by VO-Ohpic is also reversible, allowing for the restoration of PTEN activity upon its removal.[1]
Signaling Pathway
The canonical signaling pathway affected by this compound's inhibition of PTEN is the PI3K/Akt pathway. By inhibiting PTEN, VO-Ohpic leads to an accumulation of PIP3, which then acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR and the transcription factor FoxO3a, promoting cell survival, growth, and proliferation.[6][7]
Quantitative Data
The inhibitory potency and effects of this compound have been quantified in various assays. The following tables summarize the key data.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 35 ± 2 nM | Cell-free PTEN assay (PIP3 substrate) | [1][7] |
| IC₅₀ | 46 ± 10 nM | Cell-free PTEN assay (OMFP substrate) | [1][5] |
| Kic | 27 ± 6 nM | Recombinant PTEN | [1][5] |
| Kiu | 45 ± 11 nM | Recombinant PTEN | [1][5] |
| Cell Line | Effect | Concentration | Reference |
| NIH 3T3 and L1 fibroblasts | Dose-dependent increase in Akt phosphorylation (Ser473 & Thr308) | Saturation at 75 nM | [8] |
| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation; induction of senescence | 0-5 µM | [6][7] |
| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability, proliferation, and colony formation compared to Hep3B | 0-5 µM | [6][9] |
| SNU475 (PTEN-negative) | No effect on cell viability, proliferation, or colony formation | Not applicable | [6][9] |
| Animal Model | Treatment Regimen | Outcome | Reference |
| Nude mice with Hep3B xenografts | 10 mg/kg, i.p. | Significant inhibition of tumor growth | [6][9] |
| C57BL6 mice (cardiac arrest model) | i.p. administration 30 minutes prior to cardiac arrest | Increased survival, improved cardiac function | [6][7] |
| Mice with myocardial ischemia-reperfusion injury | 10 µg/kg, i.p. 30 minutes before ischemia | Decreased myocardial infarct size | [5][8] |
Experimental Protocols
This section provides an overview of key experimental protocols for evaluating the activity of this compound.
In Vitro PTEN Inhibition Assay (OMFP-based)
This assay measures the phosphatase activity of recombinant PTEN using the artificial substrate 3-O-methylfluorescein phosphate (OMFP).
Workflow:
Methodology:
-
Reagent Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 100 µM) and perform serial dilutions in assay buffer containing 1% DMSO.[7]
-
Pre-incubation: In a 96-well plate, add recombinant PTEN to each well. Add the various concentrations of this compound to the respective wells. Include a vehicle control (1% DMSO). Incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[1][7]
-
Reaction Initiation: Start the enzymatic reaction by adding the OMFP substrate to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Measurement: Stop the reaction and measure the fluorescence to quantify the amount of free phosphate released.
-
Data Analysis: Correct for background fluorescence from VO-Ohpic in the assay buffer.[7] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (BrdU Incorporation)
This assay determines the effect of this compound on cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Methodology:
-
Cell Seeding: Culture cells (e.g., 3x10³ cells/well) in 96-well plates.[6][7]
-
Treatment: Treat the cells with varying concentrations of this compound for 72 hours.[6][7]
-
BrdU Labeling: Add BrdU to the culture medium 24 hours before the end of the treatment period.[6]
-
Detection: At the end of the incubation, fix the cells and detect the incorporated BrdU using a colorimetric immunoassay according to the manufacturer's protocol.
-
Data Analysis: Express the results as the percentage of BrdU incorporation relative to the control (untreated cells).[6]
Western Blotting for Akt Phosphorylation
This protocol is used to assess the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.
Methodology:
-
Cell Treatment: Culture cells to a suitable confluency and treat with this compound at desired concentrations and time points.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473 and Thr308), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Logical Relationships and Effects
The inhibition of PTEN by this compound initiates a cascade of cellular events, the outcomes of which can be context-dependent. For instance, in some cancer cells with low PTEN expression, prolonged activation of the PI3K/Akt pathway by VO-Ohpic can paradoxically lead to the induction of cellular senescence, thereby inhibiting tumor growth.[9]
Conclusion
This compound is a well-characterized, potent inhibitor of PTEN that serves as an invaluable research tool for elucidating the roles of the PI3K/Akt signaling pathway in health and disease. Its demonstrated efficacy in both in vitro and in vivo models highlights its potential for therapeutic applications. This technical guide provides researchers, scientists, and drug development professionals with the essential information to effectively utilize this compound in their studies and to further explore the therapeutic potential of PTEN inhibition. However, it is important to note that some studies have raised concerns about its specificity, suggesting it may inhibit other phosphatases like SHP1, which should be considered when interpreting experimental results.[9]
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PTEN inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. tandfonline.com [tandfonline.com]
In-Depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate, with the systematic name (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate, is a potent and specific inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound. The inhibition of PTEN by this small molecule leads to the activation of the crucial PI3K/Akt/mTOR signaling pathway, making it a valuable tool for research in cancer, diabetes, and neurodegenerative diseases.[2][3] This document details its chemical characteristics, outlines its mechanism of action, and provides established experimental procedures for its use in both in vitro and in vivo settings.
Chemical Properties
This compound is a vanadium-based coordination complex. It is a crystalline solid, and its chemical and physical properties are summarized in the table below.[1]
| Property | Value | Reference |
| Systematic Name | (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate | [1] |
| CAS Number | 476310-60-8 | [1] |
| Molecular Formula | C₁₂H₉N₂O₈V · H · 3H₂O | [1][4] |
| Formula Weight | 415.2 g/mol | [1][4] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMSO: ≥ 10 mg/mL[5], Soluble to 25 mM PBS (pH 7.2): 1 mg/mL[1] Water: Insoluble | [1][5] |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
This compound is a highly potent, selective, and reversible inhibitor of PTEN, a dual-specificity phosphatase that acts as a critical tumor suppressor by negatively regulating the PI3K/Akt/mTOR signaling pathway.[6]
Mechanism of Inhibition: this compound functions as a non-competitive inhibitor of PTEN.[6] This means it binds to a site on the enzyme distinct from the active site, and it can bind to both the free enzyme and the enzyme-substrate complex. This binding alters the enzyme's conformation, reducing its catalytic activity. The inhibition is reversible, meaning the compound can dissociate from the enzyme, allowing it to regain activity.[6]
Signaling Pathway: The primary substrate of PTEN's lipid phosphatase activity is phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the cell membrane. This, in turn, promotes the recruitment and activation of downstream signaling proteins, most notably Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to:
-
Increased cell survival and proliferation: Through the phosphorylation and inactivation of pro-apoptotic proteins.
-
Enhanced glucose metabolism: By promoting the translocation of glucose transporters to the cell surface.
-
Regulation of cell growth: Via the mTOR pathway.
The following diagram illustrates the canonical PTEN/PI3K/Akt signaling pathway and the point of intervention by this compound.
Caption: The PTEN/PI3K/Akt signaling pathway and inhibition by this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
Vanadyl sulfate (VOSO₄)
-
3-Hydroxypyridine-2-carboxylic acid
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 3-hydroxypyridine-2-carboxylic acid (2 equivalents) in a minimal amount of hot deionized water or an ethanol/water mixture.
-
In a separate vessel, dissolve vanadyl sulfate (1 equivalent) in deionized water.
-
Slowly add the vanadyl sulfate solution to the 3-hydroxypyridine-2-carboxylic acid solution with constant stirring.
-
Adjust the pH of the resulting solution to approximately 5-6 using a suitable base (e.g., NaOH or KOH solution).
-
A precipitate should form. Allow the reaction mixture to stir at room temperature for several hours or overnight to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
Note: Characterization of the final product should be performed using techniques such as elemental analysis, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
The following diagram outlines the general workflow for the synthesis.
Caption: General workflow for the synthesis of this compound.
In Vitro PTEN Inhibition Assay
This protocol is adapted from established methods for measuring PTEN activity using a malachite green-based phosphate detection assay with PIP3 as the substrate.[6]
Materials:
-
Recombinant human PTEN enzyme
-
This compound
-
PIP3 substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT, 100 mM NaCl, 0.1% Triton X-100)
-
Malachite green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in assay buffer to the desired concentrations.
-
In a 96-well plate, add the PTEN enzyme to each well.
-
Add the diluted this compound solutions to the wells and pre-incubate for 10-15 minutes at room temperature. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percentage of PTEN inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based Akt Phosphorylation Assay
This protocol describes how to assess the effect of this compound on the phosphorylation of Akt in a cell-based assay using Western blotting.
Materials:
-
Cell line of interest (e.g., a cancer cell line with functional PTEN)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-Akt, total-Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated Akt.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[3]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
This compound
-
Vehicle for in vivo administration (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[8]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for injection.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg daily). Administer the vehicle to the control group.[3]
-
Monitor the body weight and general health of the mice regularly.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Conclusion
This compound is a valuable research tool for investigating the roles of PTEN and the PI3K/Akt/mTOR signaling pathway in health and disease. Its potency, specificity, and reversible mechanism of action make it a superior choice for many experimental applications. This guide provides essential information on its chemical properties and detailed protocols to facilitate its effective use in the laboratory. Further research into this and similar compounds may lead to the development of novel therapeutic agents for a variety of human diseases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. surface.syr.edu [surface.syr.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. apexbt.com [apexbt.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Structure and Formula of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, formula, and relevant experimental data for VO-Ohpic trihydrate, a potent and specific inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document is intended to serve as a valuable resource for researchers in oncology, metabolic diseases, and drug development.
Chemical Structure and Formula
This compound is a vanadium-based coordination complex. The central vanadium atom is in the +4 oxidation state (vanadyl, VO²⁺) and is coordinated to two molecules of 3-hydroxypicolinic acid (Ohpic) and one water molecule. The complex exists as a trihydrate, meaning three molecules of water are incorporated into the crystal lattice.
The systematic name for the complex is (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate[1]. This nomenclature indicates an octahedral coordination geometry around the vanadium center.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₂O₈V · 3H₂O | [2] |
| Molecular Weight | 415.20 g/mol | [2] |
| CAS Number | 476310-60-8 | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO |
Quantitative Structural Data
Table 2: Expected Coordination and Bond Types
| Atom 1 | Atom 2 | Bond Type | Description |
| V | O | Double Bond | Oxo group characteristic of vanadyl complexes. |
| V | O (Ohpic) | Coordinate Covalent | Coordination with the carboxylate oxygen of the picolinic acid ligands. |
| V | N (Ohpic) | Coordinate Covalent | Coordination with the nitrogen atom of the pyridine ring of the picolinic acid ligands. |
| V | O (H₂O) | Coordinate Covalent | Coordination with a water molecule. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was first reported by Rosivatz et al. in 2006. While the detailed, step-by-step protocol from the primary literature is not available, the general procedure involves the reaction of a vanadyl salt with 3-hydroxypicolinic acid in an aqueous solution. The product can then be isolated and purified through crystallization.
Biological Activity Assays
The primary biological activity of this compound is the inhibition of PTEN phosphatase activity. Standard experimental protocols to determine its efficacy include:
-
In Vitro PTEN Inhibition Assay: The inhibitory effect of this compound on recombinant PTEN is typically measured using a malachite green-based assay. This assay quantifies the release of inorganic phosphate from a PTEN substrate, such as phosphatidylinositol 3,4,5-trisphosphate (PIP₃). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from this assay. For this compound, the IC₅₀ for PTEN has been reported to be in the nanomolar range, with values around 35-46 nM cited[3][4].
-
Cell-Based Assays: The cellular effects of PTEN inhibition are often assessed by measuring the phosphorylation status of downstream targets in the PI3K/Akt signaling pathway. Western blotting is a common technique used to detect the levels of phosphorylated Akt (p-Akt) in cells treated with this compound. An increase in p-Akt levels indicates successful inhibition of PTEN in a cellular context.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphatase activity of PTEN. PTEN is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway, which is fundamental for cell growth, proliferation, and survival. By dephosphorylating PIP₃ to phosphatidylinositol 4,5-bisphosphate (PIP₂), PTEN effectively shuts down this signaling cascade.
Inhibition of PTEN by this compound leads to an accumulation of PIP₃ at the cell membrane. This, in turn, promotes the recruitment and activation of Akt, a serine/threonine kinase. Activated Akt then phosphorylates a multitude of downstream targets, leading to various cellular responses, including enhanced glucose uptake and cell survival.
Below is a diagram illustrating the PTEN signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of PTEN by this compound in the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound as a PTEN inhibitor.
Caption: A standard experimental workflow for the evaluation of this compound.
References
- 1. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VO-Ohpic Trihydrate (CAS: 476310-60-8): A Potent PTEN Inhibitor
This technical guide provides a comprehensive overview of VO-Ohpic trihydrate (CAS number 476310-60-8), a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this vanadium-based compound.
Chemical and Physical Properties
This compound, with the chemical name (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN1,κO2)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO2]oxo-vanadate(1-), hydrogen, trihydrate, is a synthetic compound that has garnered significant interest for its specific inhibitory action on PTEN.[1][2][3]
| Property | Value | Reference |
| CAS Number | 476310-60-8 | [1][2] |
| Molecular Formula | C₁₂H₉N₂O₈V · 3H₂O | [2][4] |
| Molecular Weight | 415.20 g/mol | [1][2][4] |
| Appearance | Gray solid | [1] |
| Purity | ≥95% to ≥98% (HPLC) | [1][3] |
| Solubility | Soluble in DMSO (>10 mg/mL), PBS (pH 7.2) (1 mg/ml) | [1][3] |
| Storage Temperature | -20°C | [1] |
Mechanism of Action and Biological Activity
This compound is a highly potent, selective, and reversible inhibitor of PTEN, a dual-specificity phosphatase that negatively regulates the PI3K/Akt signaling pathway.[4][5][6] By inhibiting PTEN's lipid phosphatase activity, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) at the cell membrane. This, in turn, activates downstream signaling cascades, most notably the serine/threonine kinase Akt.[3][4]
The primary mechanism involves the stabilization of PTEN's inactive conformation through specific hydrogen bonding and hydrophobic interactions, which effectively disrupts the enzyme's catalytic site.[7] This leads to a variety of cellular effects, including enhanced glucose uptake in adipocytes, promotion of cell survival, and induction of cellular senescence in certain cancer cells.[4][8]
Signaling Pathway
The inhibition of PTEN by this compound directly impacts the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: Inhibition of PTEN by this compound enhances PI3K/Akt signaling.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
In Vitro Potency
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (PTEN) | 35 nM | Recombinant PTEN, PIP₃-based assay | [4][5][9] |
| IC₅₀ (PTEN) | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [6][10] |
| Kᵢc (competitive) | 27 ± 6 nM | Noncompetitive inhibition model | [10][11] |
| Kᵢu (uncompetitive) | 45 ± 11 nM | Noncompetitive inhibition model | [10][11] |
In Vivo Efficacy and Dosing
| Animal Model | Dosage | Administration Route | Observed Effects | Reference |
| Nude mice (Hep3B xenografts) | 10 mg/kg | i.p. | Significant inhibition of tumor growth | [4][12] |
| C57BL/6 mice (cardiac arrest) | 10 mg/kg | i.p. | Increased survival, improved cardiac function | [4] |
| Mice (ischemia/reperfusion) | 10 µg/kg | i.p. | Decreased myocardial infarct size | [3][9] |
| Mice (diet-induced insulin resistance) | 10 mg/kg (daily) | i.p. | Prevention and reversal of weight gain, hyperglycemia, and hyperinsulinemia | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on published literature.
In Vitro PTEN Inhibition Assay (Malachite Green Assay)
This protocol is adapted from studies characterizing the inhibitory activity of this compound against PTEN using its physiological substrate, PIP₃.[11]
Materials:
-
Recombinant human PTEN enzyme
-
This compound stock solution (e.g., 100 µM in DMSO)
-
Assay buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Substrate: PIP₃, diC16 sodium salt (1 mM stock in distilled water)
-
Color reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl
-
96-well microplate
-
Incubator (30°C)
-
Microplate reader (650 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing 1% DMSO.
-
In a 96-well plate, pre-incubate the PTEN enzyme with varying concentrations of this compound for 10 minutes at room temperature.
-
Initiate the phosphatase reaction by adding the PIP₃ substrate to each well.
-
Incubate the plate at 30°C for 20 minutes.
-
Stop the reaction by adding 2.25 volumes of the color reagent to each well.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Correct for background absorbance from wells containing this compound in assay buffer without the enzyme.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Cell Proliferation Assay (BrdU Incorporation)
This protocol is based on methods used to assess the effect of this compound on the proliferation of hepatocellular carcinoma cell lines.[4]
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
BrdU labeling reagent
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well cell culture plates
-
Microplate reader (450 nm)
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 72 hours.
-
Add BrdU labeling reagent to each well 24 hours before the end of the treatment period.
-
Remove the culture medium and fix the cells with FixDenat solution for 30 minutes at room temperature.
-
Add the anti-BrdU-POD antibody solution and incubate for 90 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add the TMB substrate solution and incubate until color development is sufficient.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm.
-
Express the results as the percentage inhibition of BrdU incorporation compared to the vehicle-treated control.
Experimental Workflow Visualization
Caption: A generalized workflow for in vitro and in vivo studies of this compound.
Applications in Research and Drug Development
This compound serves as a valuable tool for investigating the physiological and pathological roles of PTEN. Its applications span several research areas:
-
Cancer Biology: Due to the frequent inactivation of PTEN in various cancers, this compound is used to study the consequences of PTEN inhibition on tumor growth, cell senescence, and apoptosis.[4][8] It has shown potential as a pro-senescence anti-cancer agent, particularly in tumors with reduced PTEN expression.[1][8]
-
Diabetes and Metabolism: By activating the insulin signaling pathway, this compound enhances glucose uptake, making it a compound of interest for studying insulin resistance and type 2 diabetes.[4][14]
-
Neuroscience: It has been used to study the neuroprotective effects of melatonin in models of amyloid-beta-induced neurotoxicity, implicating the PTEN pathway in neurodegenerative processes.[1]
-
Cardiovascular Research: Studies have shown that this compound can protect against ischemia-reperfusion injury in the heart.[3][9]
Conclusion
This compound is a potent and selective PTEN inhibitor with well-characterized in vitro and in vivo activities. Its ability to modulate the PI3K/Akt signaling pathway makes it an indispensable research tool and a potential lead compound for the development of novel therapeutics for a range of diseases, including cancer and metabolic disorders. This guide provides a foundational understanding of its properties, mechanism of action, and experimental applications to aid researchers in their scientific endeavors.
References
- 1. VO-OHpic = 98 HPLC, solid 476310-60-8 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 6. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 7. scbt.com [scbt.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 13. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific inhibition of PTEN expression reverses hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to VO-Ohpic Trihydrate: A Potent and Selective PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate has emerged as a significant small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). Its discovery has opened new avenues for research into the PI3K/Akt/mTOR signaling pathway and its therapeutic potential in various diseases, including cancer and diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action and experimental applications. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and drug development efforts.
Discovery and Rationale
The discovery of this compound was detailed by Rosivatz et al. in their 2006 publication in ACS Chemical Biology. The design of this inhibitor was based on a strategic approach targeting the unique structural features of the PTEN active site.[1] Unlike many other cysteine-based phosphatases, PTEN possesses a wider active site cleft to accommodate its large substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1]
The researchers exploited this characteristic by designing vanadate scaffolds complexed with various organic ligands.[1] Vanadium compounds, particularly in the form of vanadyl complexes, were known to have insulin-mimetic properties and the ability to inhibit protein tyrosine phosphatases. Through screening a range of these complexes, a vanadyl complex with hydroxypicolinic acid, VO-Ohpic, was identified as a highly potent and specific inhibitor of PTEN.[1] This discovery provided a valuable chemical tool for studying the cellular functions of PTEN and exploring its potential as a drug target.[1]
Synthesis of this compound
The synthesis of this compound is based on a previously reported procedure for metal complexes with 3-hydroxypyridine-2-carboxylic acid. The following is a general outline of the synthesis:
Reactants:
-
Vanadyl sulfate (VOSO₄)
-
3-hydroxypyridine-2-carboxylic acid (3-HPA)
-
A suitable base (e.g., sodium hydroxide)
-
Solvent (e.g., water or a methanol/water mixture)
General Procedure:
-
Ligand Preparation: 3-hydroxypyridine-2-carboxylic acid is dissolved in the chosen solvent.
-
Complexation: Vanadyl sulfate is added to the ligand solution.
-
pH Adjustment: The pH of the mixture is carefully adjusted with a base to facilitate the formation of the complex.
-
Reaction: The reaction mixture is stirred, sometimes with gentle heating, for a specified period to allow for the formation of the VO-Ohpic complex.
-
Isolation and Purification: The resulting precipitate, this compound, is isolated by filtration, washed with a suitable solvent to remove impurities, and then dried.
Note: For the detailed, step-by-step synthesis protocol, including specific concentrations, reaction times, and purification methods, readers are directed to the 2005 publication by Nakai et al. in the Journal of Inorganic Biochemistry.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V |
| Molecular Weight | 415.20 g/mol |
| Appearance | Light green to green solid |
| Solubility | Soluble in DMSO (>10 mM), partially soluble in water |
| Storage | Store at -20°C for long-term stability |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of PTEN's lipid phosphatase activity.[1] It acts as a reversible and non-competitive inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[2]
The primary mechanism of action of this compound is the inhibition of PTEN's ability to dephosphorylate PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] This inhibition leads to an accumulation of PIP3 at the cell membrane.
Signaling Pathway
The increased levels of PIP3 act as a docking site for pleckstrin homology (PH) domain-containing proteins, most notably Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the cell membrane leads to the phosphorylation and subsequent activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, leading to the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.
References
The PTEN Inhibitor VO-Ohpic Trihydrate: A Technical Guide to its Impact on Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). PTEN plays a critical role in cellular signaling by acting as a negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt pathway. By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN reduces the levels of this key second messenger, thereby attenuating the activation of Akt, a central kinase that governs a multitude of cellular processes including cell survival, growth, proliferation, and metabolism. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on Akt phosphorylation, and detailed experimental protocols for its study.
Mechanism of Action: Inhibition of PTEN and Subsequent Akt Activation
This compound exerts its biological effects by directly inhibiting the phosphatase activity of PTEN. This inhibition leads to an accumulation of cellular PIP3. Elevated PIP3 levels facilitate the recruitment of Akt to the plasma membrane, where it is subsequently phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), by its upstream kinases, PDK1 and mTORC2, respectively. This dual phosphorylation fully activates Akt, enabling it to phosphorylate a wide array of downstream substrates and modulate their activity. The inhibition of PTEN by this compound is reversible and noncompetitive.[1]
The signaling cascade initiated by this compound is depicted in the following pathway diagram:
Quantitative Effects on Akt Phosphorylation
The inhibitory effect of this compound on PTEN and the subsequent increase in Akt phosphorylation have been quantified in various experimental models. The IC50 value for PTEN inhibition by this compound has been reported to be in the nanomolar range, specifically 35 nM and 46 ± 10 nM in different assays.[2][3][4]
In Vitro Data
Studies in hepatocellular carcinoma (HCC) cell lines have demonstrated a dose-dependent increase in Akt phosphorylation at Serine 473 upon treatment with this compound. The effect is most pronounced in cells with low basal PTEN expression.
| Cell Line | Treatment Concentration (µM) | Fold Increase in p-Akt (Ser473) (Normalized to β-actin) | Reference |
| Hep3B (low PTEN) | 0.1 | 1.8 | [2] |
| 0.5 | 2.5 | [2] | |
| 1.0 | 3.2 | [2] | |
| PLC/PRF/5 (high PTEN) | 0.1 - 1.0 | No significant change | [2] |
| SNU475 (PTEN-negative) | 0.1 - 1.0 | No significant change | [2] |
In Vivo Data
Preclinical studies in mouse models have confirmed the ability of this compound to increase Akt phosphorylation in tissues.
| Animal Model | Tissue | Treatment Protocol | Observed Effect on p-Akt | Reference |
| Nude mice with Hep3B xenografts | Tumor | 10 mg/kg, intraperitoneal injection | Increased p-Akt (Ser473) levels in tumor homogenates | [2] |
| Doxorubicin-induced cardiomyopathy mouse model | Heart | Not specified | Significantly increased p-Akt expression |
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) in cell lysates following treatment with this compound using Western blotting.
Materials:
-
Cell culture reagents
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473 or Thr308), rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the p-Akt signal.
Conclusion
This compound is a valuable research tool for investigating the PI3K/Akt signaling pathway. Its potent and selective inhibition of PTEN leads to a robust and quantifiable increase in Akt phosphorylation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the PTEN/Akt axis with this compound. Further investigation into the effects of this compound in a wider range of cellular and in vivo models will continue to elucidate its biological functions and potential clinical applications.
References
A Technical Guide to the Downstream Signaling Pathways Modulated by VO-Ohpic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms and cellular consequences of VO-Ohpic, a potent and reversible non-competitive inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2] By inhibiting PTEN's phosphatase activity, VO-Ohpic instigates a cascade of downstream signaling events, primarily centered around the activation of the PI3K/Akt pathway, with significant implications for cell survival, proliferation, and metabolism. This document details the key signaling pathways affected by VO-Ohpic, presents quantitative data from relevant studies, outlines experimental protocols for assessing its activity, and provides visual representations of the described molecular interactions.
Mechanism of Action
VO-Ohpic is a vanadium-based small molecule that specifically targets the enzymatic activity of PTEN.[3][4] PTEN functions as a crucial negative regulator of the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1][5] The inhibition of PTEN by VO-Ohpic leads to an accumulation of cellular PIP3, which in turn activates downstream signaling cascades.[1] Studies have shown that VO-Ohpic is a potent inhibitor of PTEN with an IC50 in the nanomolar range.[1][3] It exhibits non-competitive inhibition, affecting both the Km and Vmax of PTEN's enzymatic reaction.[1]
Quantitative Data on VO-Ohpic Activity
The following tables summarize the key quantitative findings from studies investigating the effects of VO-Ohpic.
| Parameter | Value | Assay Method | Reference |
| IC50 for PTEN inhibition | 35 nM | PIP3-based assay | [3] |
| IC50 for PTEN inhibition | 46 ± 10 nM | OMFP-based assay | [1] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | Enzyme kinetics | [1] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | Enzyme kinetics | [1] |
Table 1: In Vitro Inhibitory Potency of VO-Ohpic against PTEN
| Cell Line | Treatment | Effect | Reference |
| Hep3B (low PTEN) | VO-Ohpic (dose-dependent) | Increased phosphorylation of Akt and mTOR; Increased phosphorylation of ERK1/2.[6] | [6] |
| Doxorubicin-treated mice | Doxo (12 mg/kg) + VO-Ohpic (30 µg/kg) | Reduced phosphorylated PTEN; Increased phosphorylated Akt.[7] | [7] |
| TSC2-/- MEFs | VO-Ohpic (1 µM) | Decreased expression of LC3-I and LC3-II; Decreased phosphorylation of PRAS40.[8] | [8] |
| IL-1β or H2O2-induced NP cells | VO-Ohpic | Increased expression of Collagen II, aggrecan, PI3K, and Akt; Increased SOD1, SOD2, CAT, GSH, POD.[9] | [9] |
Table 2: Cellular Effects of VO-Ohpic on Key Signaling Proteins
| Cell/Animal Model | Assay | Effect of VO-Ohpic | Reference |
| Hep3B cells (low PTEN) | Cell viability, Proliferation, Colony formation | Inhibited.[6] | [6] |
| Nude mice with Hep3B xenografts | Tumor growth | Significantly inhibited.[6][10] | [6][10] |
| Doxorubicin-induced cardiomyopathy model | Cardiac function | Significantly improved heart function.[7][11] | [7][11] |
| TSC2-/- MEFs | Cell viability | Reduced at 48h and 72h.[8] | [8] |
| Oxidative stress-induced endplate chondrocytes | Cell viability, ECM production | Restored cell viability and extracellular matrix production.[2] | [2] |
Table 3: Phenotypic Effects of VO-Ohpic Treatment
Downstream Signaling Pathways Affected by VO-Ohpic
The inhibition of PTEN by VO-Ohpic triggers a ripple effect across multiple interconnected signaling pathways. The most prominent of these are the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. Additionally, VO-Ohpic has been shown to influence cellular responses to oxidative stress through the Nrf-2/HO-1 pathway and regulate autophagy via the PTEN/PRAS40 pathway.
The PI3K/Akt/mTOR Signaling Pathway
The canonical pathway affected by PTEN inhibition is the PI3K/Akt/mTOR cascade, a central regulator of cell growth, proliferation, survival, and metabolism.[5] By preventing the dephosphorylation of PIP3, VO-Ohpic leads to the recruitment and activation of Akt.[1] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which subsequently promotes protein synthesis and cell growth.[6] VO-Ohpic treatment has been shown to increase the phosphorylation of both Akt and mTOR in cells with low PTEN expression.[6]
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. scbt.com [scbt.com]
- 5. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTEN inhibitor VO-OHpic suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. tandfonline.com [tandfonline.com]
- 11. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive: Foundational Research on PTEN Inhibition by VO-Ohpic
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the foundational research surrounding the inhibition of Phosphatase and Tensin Homolog (PTEN) by the vanadium-based compound, VO-Ohpic. PTEN is a critical tumor suppressor and a key negative regulator of the PI3K/Akt/mTOR signaling pathway, making it a significant target in drug development for various diseases, including cancer and diabetes.[1][2] VO-Ohpic has emerged as a potent and specific inhibitor of PTEN, and understanding its mechanism and effects is paramount for its therapeutic application.[3][4]
Quantitative Analysis of VO-Ohpic Inhibition of PTEN
VO-Ohpic has been characterized as a highly potent inhibitor of PTEN's lipid phosphatase activity.[5] The following tables summarize the key quantitative data from foundational studies, providing a comparative overview of its inhibitory properties.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 35 ± 2 nM | PIP3-based assay | [3][4] |
| IC50 | 46 ± 10 nM | OMFP-based assay | [3][5] |
| IC50 | 6.74 µM | In vitro enzyme assay | [6] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | OMFP-based assay | [3] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | OMFP-based assay | [3] |
Table 1: Inhibitory Potency of VO-Ohpic against PTEN. This table highlights the nanomolar potency of VO-Ohpic. It is important to note the variation in IC50 values, which can be attributed to different assay substrates and conditions.[3][6] The inhibition constants (Kic and Kiu) indicate a noncompetitive mode of inhibition.[3]
Mechanism of Action: A Noncompetitive and Reversible Inhibitor
Foundational research has elucidated that VO-Ohpic inhibits PTEN through a noncompetitive and reversible mechanism.[3] This means that VO-Ohpic can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the enzymatic reaction.[3] This mode of action distinguishes it from competitive inhibitors and suggests that it does not bind directly to the active site in a manner that is mutually exclusive with substrate binding.[3] The inhibition has been shown to be fully reversible, indicating that the compound does not form a permanent covalent bond with the enzyme.[3]
Signaling Pathways and Cellular Effects
The primary consequence of PTEN inhibition by VO-Ohpic is the activation of the PI3K/Akt/mTOR signaling pathway.[1][7] By inhibiting PTEN's ability to dephosphorylate PIP3 to PIP2, VO-Ohpic leads to an accumulation of PIP3, which in turn activates downstream effectors like Akt.[3]
Figure 1: Simplified signaling pathway of PTEN inhibition by VO-Ohpic. This diagram illustrates how VO-Ohpic inhibits PTEN, leading to the accumulation of PIP3 and subsequent activation of the pro-survival Akt/mTOR pathway.
The cellular consequences of this pathway activation are diverse and context-dependent, including:
-
Enhanced Cell Survival and Proliferation: By activating Akt, VO-Ohpic can promote cell survival and proliferation.[8]
-
Induction of Cellular Senescence: Paradoxically, sustained activation of the Akt and ERK pathways by VO-Ohpic can also lead to cellular senescence in certain cancer cells.[1][9]
-
Increased Glucose Uptake: PTEN inhibition by VO-Ohpic has been shown to dramatically enhance glucose uptake in adipocytes.[4]
-
Effects on Autophagy: In some contexts, VO-Ohpic can suppress autophagy through the PTEN/PRAS40 pathway.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are summaries of key experimental protocols used to characterize VO-Ohpic.
PTEN Phosphatase Activity Assay (OMFP-based)
This assay utilizes the artificial substrate 3-O-methylfluorescein phosphate (OMFP) to measure PTEN's phosphatase activity.[3]
Workflow:
Figure 2: Workflow for PTEN activity assay using OMFP. This flowchart outlines the key steps in determining the inhibitory effect of VO-Ohpic on PTEN's enzymatic activity.
Detailed Steps:
-
Preparation: Recombinant PTEN is diluted in an appropriate assay buffer. VO-Ohpic is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted.[3]
-
Pre-incubation: PTEN is pre-incubated with varying concentrations of VO-Ohpic for a defined period (e.g., 10 minutes at room temperature) to allow for inhibitor binding.[3]
-
Reaction Initiation: The phosphatase reaction is initiated by the addition of the OMFP substrate.[3]
-
Signal Detection: The change in fluorescence resulting from the dephosphorylation of OMFP is monitored over time using a fluorescence plate reader.[3]
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value. For mechanism of action studies, varying substrate concentrations are used to determine Kic and Kiu values through Lineweaver-Burk plots.[3]
Cell Viability and Proliferation Assays
These assays are used to assess the impact of VO-Ohpic on cell survival and growth.
Workflow:
Figure 3: General workflow for cell-based assays. This diagram shows the common steps involved in evaluating the effects of VO-Ohpic on cell lines.
Detailed Steps:
-
Cell Culture: Cells of interest (e.g., cancer cell lines with varying PTEN expression) are cultured in appropriate media and seeded into multi-well plates.[1]
-
Treatment: Cells are treated with a range of concentrations of VO-Ohpic or a vehicle control.[1]
-
Incubation: The treated cells are incubated for a specified duration (e.g., 72-120 hours).[1]
-
Measurement:
-
MTS Assay: Measures cell viability by assessing the metabolic activity of the cells.[1]
-
BrdU Incorporation Assay: Quantifies cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.[4]
-
Colony Formation Assay: Assesses the long-term proliferative capacity of cells by their ability to form colonies.[1]
-
-
Data Analysis: The results are typically expressed as a percentage of the control (untreated cells) to determine the effect of VO-Ohpic on cell viability and proliferation.[1]
Western Blot Analysis for Signaling Pathway Activation
Western blotting is employed to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway following VO-Ohpic treatment.
Workflow:
Figure 4: Western blot analysis workflow. This flowchart details the procedure for assessing protein phosphorylation levels in response to VO-Ohpic treatment.
Detailed Steps:
-
Sample Preparation: Cells or tissues treated with VO-Ohpic are lysed to extract total protein. The protein concentration is then determined.[7]
-
Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., Akt, PTEN). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[7]
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.[7]
-
Analysis: The band intensities are quantified and the ratio of phosphorylated protein to total protein is calculated to assess the activation state of the signaling pathway.[7]
Conclusion
The foundational research on VO-Ohpic has established it as a potent, reversible, and noncompetitive inhibitor of PTEN. Its ability to modulate the critical PI3K/Akt/mTOR signaling pathway underscores its potential as a valuable tool for basic research and as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the multifaceted roles of PTEN and the therapeutic promise of its inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VO-Ohpic trihydrate | PTEN inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTEN inhibitor VO-OHpic suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
The PTEN Inhibitor VO-Ohpic: A Promising Candidate for Mitigating Cardiac Remodeling
For Immediate Release
ORLANDO, FL – Preliminary studies on the vanadium-based compound VO-Ohpic have revealed its significant potential in attenuating adverse cardiac remodeling, offering a new therapeutic avenue for heart conditions characterized by pathological changes in the heart muscle. Research indicates that VO-Ohpic, a potent and specific inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog), can mitigate key indicators of cardiac remodeling, including hypertrophy and fibrosis, and improve overall cardiac function in preclinical models. This technical guide provides an in-depth overview of the foundational studies, detailing the experimental methodologies, quantitative outcomes, and the core signaling pathways involved.
Core Mechanism of Action: Targeting the PTEN/Akt Signaling Pathway
VO-Ohpic functions as a noncompetitive inhibitor of PTEN, a critical negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN, VO-Ohpic effectively increases the phosphorylation of Akt, a serine/threonine kinase that plays a central role in cell survival, growth, and proliferation. In the context of the heart, the activation of the Akt pathway is known to have protective effects against various stressors that can lead to pathological cardiac remodeling.
The primary mechanism involves the inhibition of PTEN's lipid phosphatase activity, which leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, promotes the recruitment and activation of Akt, leading to downstream effects that counter the processes of apoptosis (programmed cell death), fibrosis (scarring of the heart tissue), and hypertrophy (enlargement of heart cells).
dot
Caption: The signaling pathway of VO-Ohpic in cardiac cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of VO-Ohpic in a doxorubicin-induced cardiomyopathy mouse model. This model is widely used to study cardiac remodeling and heart failure.
| Group | Ejection Fraction (%) | Fractional Shortening (%) |
| Control | 75.2 ± 2.5 | 45.3 ± 1.8 |
| Doxorubicin | 48.6 ± 3.1 | 25.1 ± 2.2 |
| Doxorubicin + VO-Ohpic | 65.4 ± 2.8# | 38.7 ± 2.4# |
| p < 0.05 vs. Control; #p < 0.05 vs. Doxorubicin |
Table 1: Echocardiographic Assessment of Cardiac Function. VO-Ohpic treatment significantly improved ejection fraction and fractional shortening in doxorubicin-treated mice, indicating enhanced cardiac contractility.
| Group | Cardiomyocyte Cross-Sectional Area (µm²) |
| Control | 210.5 ± 15.2 |
| Doxorubicin | 385.7 ± 20.8* |
| Doxorubicin + VO-Ohpic | 255.1 ± 18.9# |
| p < 0.05 vs. Control; #p < 0.05 vs. Doxorubicin |
Table 2: Histological Analysis of Cardiomyocyte Hypertrophy. VO-Ohpic treatment significantly reduced the doxorubicin-induced increase in cardiomyocyte size, a key feature of pathological hypertrophy.
| Group | Percentage of Fibrotic Area (%) |
| Control | 1.8 ± 0.4 |
| Doxorubicin | 12.5 ± 1.5* |
| Doxorubicin + VO-Ohpic | 4.2 ± 0.8# |
| p < 0.05 vs. Control; #p < 0.05 vs. Doxorubicin |
Table 3: Histological Analysis of Cardiac Fibrosis. VO-Ohpic treatment markedly attenuated the development of cardiac fibrosis in response to doxorubicin administration.
| Group | p-PTEN / Total PTEN Ratio | p-Akt / Total Akt Ratio |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Doxorubicin | 1.85 ± 0.12 | 0.45 ± 0.08 |
| Doxorubicin + VO-Ohpic | 1.15 ± 0.10# | 0.85 ± 0.09# |
| p < 0.05 vs. Control; #p < 0.05 vs. Doxorubicin |
Table 4: Western Blot Analysis of PTEN/Akt Pathway Proteins. VO-Ohpic treatment normalized the phosphorylation status of PTEN and restored the levels of activated Akt in the hearts of doxorubicin-treated mice.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Doxorubicin-Induced Cardiomyopathy Animal Model
-
Animal Model: Adult male C57BL/6 mice, 8-10 weeks old.
-
Doxorubicin Administration: Mice received intraperitoneal (i.p.) injections of doxorubicin at a cumulative dose of 20 mg/kg. This was administered in four equal doses of 5 mg/kg over a period of two weeks.
-
VO-Ohpic Treatment: A subgroup of doxorubicin-treated mice received daily i.p. injections of VO-Ohpic at a dosage of 1 mg/kg, starting one day before the first doxorubicin injection and continuing for the duration of the study (56 days).
-
Control Groups: A control group received saline injections, and a vehicle control group received the solvent for VO-Ohpic.
dot
Methodological & Application
Application Notes and Protocols: VO-Ohpic Trihydrate for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of VO-Ohpic trihydrate, a potent and reversible non-competitive inhibitor of Phosphatase and Tensin Homolog (PTEN), in mouse models. The information compiled herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound across various disease areas.
Mechanism of Action
This compound exerts its biological effects by inhibiting PTEN, a dual-specificity phosphatase that acts as a critical negative regulator of the PI3K/Akt signaling pathway.[1][2][3] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the activity of phosphoinositide 3-kinase (PI3K).[1][4][5] By inhibiting PTEN, this compound leads to the accumulation of PIP3 at the plasma membrane, resulting in the subsequent activation of Akt and its downstream effectors.[1][5] This signaling cascade plays a crucial role in regulating fundamental cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2]
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and experimental contexts for this compound in mice.
| Application Area | Mouse Strain | Dosage | Administration Route | Frequency | Key Findings |
| Oncology (Hepatocellular Carcinoma) | Nude Athymic | 10 mg/kg | Intraperitoneal (i.p.) | Daily (6 days/week) | Significantly inhibited tumor growth in Hep3B cell xenografts.[1][5] |
| Cardioprotection (Ischemia-Reperfusion) | C57BL/6 | 10 µg/kg | Intraperitoneal (i.p.) | Single dose 30 minutes prior to ischemia | Significantly increased survival and improved cardiac function.[1] |
| Cardioprotection (Doxorubicin-Induced Cardiomyopathy) | C57BL/6J | 30 µg/kg (cumulative dose) | Intraperitoneal (i.p.) | Not specified | Attenuated cardiac remodeling and improved cardiac function.[6] |
| Intervertebral Disc Degeneration | Not specified | Not specified in vivo | Not specified | Not specified | Ameliorated cartilage endplate degeneration and intervertebral disc degeneration development.[7] |
Experimental Protocols
Hepatocellular Carcinoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of hepatocellular carcinoma.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Sterile saline (0.9% NaCl)
-
Hep3B human hepatocellular carcinoma cells
-
Male nude athymic mice
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture Hep3B cells in appropriate media until they reach the desired confluence for injection.
-
Tumor Cell Implantation: Subcutaneously inject Hep3B cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume regularly using calipers.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution with sterile saline to the final desired concentration of 10 mg/kg. The final DMSO concentration should be minimized to avoid toxicity.[8]
-
Administration: Once tumors are established, administer this compound (10 mg/kg) or vehicle control (e.g., saline with a similar concentration of DMSO) via intraperitoneal injection daily, six days a week.[5]
-
Endpoint Analysis: Monitor tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis, such as Western blotting to assess the phosphorylation status of Akt and other downstream targets.[5]
Myocardial Ischemia-Reperfusion Injury Model
Objective: To assess the cardioprotective effects of this compound in a mouse model of myocardial ischemia-reperfusion injury.
Materials:
-
This compound
-
DMSO
-
Sterile saline
-
C57BL/6 mice
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
Protocol:
-
Animal Preparation: Anesthetize the mice and perform a thoracotomy to expose the heart.
-
Drug Preparation: Prepare the this compound solution as described in the oncology protocol, adjusting the final concentration to deliver a dose of 10 µg/kg.[1]
-
Administration: Thirty minutes prior to inducing ischemia, administer a single dose of this compound or vehicle control via intraperitoneal injection.[1]
-
Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia.
-
Reperfusion: After a defined period of ischemia (e.g., 30-60 minutes), release the ligature to allow for reperfusion of the myocardium.
Doxorubicin-Induced Cardiomyopathy Model
Objective: To investigate the ability of this compound to mitigate doxorubicin-induced cardiac dysfunction.
Materials:
-
This compound
-
Doxorubicin
-
DMSO
-
Sterile saline
-
C57BL/6J mice
Protocol:
-
Induction of Cardiomyopathy: Administer doxorubicin to the mice to induce cardiomyopathy. The specific dosing regimen for doxorubicin should be established based on literature standards to achieve a consistent level of cardiac injury.
-
Drug Preparation: Prepare the this compound solution for a cumulative dose of 30 µg/kg. The exact preparation and administration schedule should be optimized for the study design.[6]
-
Administration: Administer this compound or vehicle control to the mice concurrently with or following the doxorubicin treatment. The timing of administration will depend on whether the goal is to prevent or treat the cardiomyopathy.
-
Endpoint Analysis: Monitor cardiac function using echocardiography at baseline and at various time points throughout the study. At the end of the study, harvest the hearts for histological analysis to assess cardiac remodeling, fibrosis, and apoptosis.[6]
Visualizations
Caption: PTEN/PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the hepatocellular carcinoma xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "VO-OHpic Treatment Reduces Cardiac Remodeling in Doxorubicin-Induced C" by Taylor Johnson [stars.library.ucf.edu]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Preparation of VO-Ohpic Trihydrate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and specific inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt/mTOR signaling pathway.[1][2] By inhibiting PTEN's lipid phosphatase activity with an IC50 value in the low nanomolar range (typically reported as 35-46 nM), this compound effectively increases cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream signaling cascades.[1][3][4][5] This activity makes it a valuable tool for studying the physiological and pathological roles of the PTEN/Akt pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) for in vitro and in vivo research applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to the preparation and use of stock solutions.
| Parameter | Value | Source(s) |
| CAS Number | 476310-60-8 | [1][6] |
| Molecular Weight | ~415.20 g/mol (trihydrate) | [1][3][6] |
| IC50 (PTEN) | 35 - 46 nM | [1][3][4][5] |
| Solubility in DMSO | ≥50 mg/mL (120.42 mM) to 83 mg/mL (199.9 mM) | [1][3][7] |
| Solubility in Water | Insoluble | [1][3] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [3][7] |
| Recommended Storage (Stock Solution in DMSO) | -20°C for 1 month or -80°C for 6 months | [3][4] |
Experimental Protocols
In Vitro Stock Solution Preparation
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol:
-
Pre-warm DMSO: Briefly warm the anhydrous DMSO to room temperature. It is critical to use fresh, high-quality DMSO as moisture can reduce the solubility of this compound.[1]
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM, 25 mM, or 50 mM). Refer to the table above for solubility information. For example, to prepare a 10 mM stock solution, add approximately 2.41 mL of DMSO to 10 mg of this compound.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied to aid the process.[8]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[4][9]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]
In Vivo Formulation Preparation
For animal studies, a co-solvent system is often required to maintain the solubility of this compound in an aqueous solution suitable for injection. The following is a common protocol for preparing an in vivo formulation.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride in sterile water)
-
Sterile tubes
Protocol:
-
Prepare the Co-solvent Mixture: In a sterile tube, add the solvents in the following order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (from your prepared stock solution)
-
40% PEG300
-
5% Tween-80
-
-
Add Saline: Slowly add 45% sterile saline to the co-solvent mixture while vortexing to create a clear, homogenous solution.
-
Final Concentration: This protocol typically yields a clear solution with a this compound solubility of ≥2.5 mg/mL.[3][4] The final concentration of the drug can be adjusted by varying the concentration of the initial DMSO stock solution.
-
Administration: The prepared formulation is typically administered via intraperitoneal (i.p.) injection.[1][4]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for VO-Ohpic Trihydrate in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective cell-permeable inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2] PTEN functions as a critical negative regulator of the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Inhibition of PTEN by this compound leads to an accumulation of PIP3, resulting in the activation of downstream signaling cascades, most notably the serine/threonine kinase Akt. This makes this compound a valuable tool for studying the physiological and pathological roles of the PTEN/Akt pathway, which is implicated in cell growth, proliferation, survival, and metabolism. Western blotting is an essential technique to elucidate the molecular effects of this compound by quantifying the changes in protein phosphorylation states within this pathway.
Mechanism of Action
This compound acts as a reversible and noncompetitive inhibitor of PTEN's lipid phosphatase activity, with an IC50 value in the low nanomolar range.[1][3][4] By inhibiting PTEN, this compound effectively increases the levels of phosphorylated Akt (p-Akt) at key residues such as Serine 473 and Threonine 308, leading to the activation of downstream effectors like mTOR.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, which are essential for designing and interpreting western blot experiments.
| Parameter | Value | Reference |
| IC50 (PTEN inhibition) | 35 - 46 nM | [1][5] |
| In Vitro Concentration Range | 75 nM - 5 µM | [5][6] |
| In Vivo Dosage (mice) | 10 µg/kg - 10 mg/kg | [5][7] |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. The optimal cell number will vary depending on the cell line and plate size.
-
Cell Culture: Culture cells in appropriate media and conditions. For serum starvation experiments, which can help to reduce basal Akt phosphorylation, incubate cells in serum-free media for 12-24 hours prior to treatment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.[6]
-
Treatment: Dilute the this compound stock solution in cell culture media to the desired final concentration (e.g., 100 nM, 500 nM, 1 µM). Remove the old media from the cells and replace it with the media containing this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated samples.
-
Incubation: Incubate the cells for the desired time period. Treatment times can range from 30 minutes to several hours, depending on the experimental goals. A time-course experiment is recommended to determine the optimal treatment duration for the specific cell line and pathway of interest.
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Place the cell culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[8][9]
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
III. Western Blotting
-
Sample Preparation:
-
To an aliquot of each protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer, such as 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST), for 1 hour at room temperature. Avoid using milk as a blocking agent when probing for phosphoproteins, as it contains casein which can lead to high background.[8]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
PTEN
-
Phospho-mTOR
-
Total mTOR
-
GAPDH or β-actin (as a loading control)
-
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphoprotein bands to the total protein bands and then to the loading control.
-
Diagrams
Caption: The PTEN/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Application Notes and Protocols for In Vitro Efficacy Testing of VO-Ohpic Trihydrate
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vitro efficacy of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[1][2] By inhibiting PTEN's lipid phosphatase activity, this compound activates the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3][4] This document outlines detailed protocols for key assays to quantify the biological effects of this compound, including cell viability assays and Western blot analysis to confirm pathway activation.
Introduction: Mechanism of Action
This compound is a potent, reversible, and noncompetitive inhibitor of PTEN with a reported IC50 value in the low nanomolar range (35-46 nM).[3][5][6] PTEN functions as a crucial tumor suppressor by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[6][7] This action directly counteracts the activity of phosphoinositide 3-kinase (PI3K), thereby downregulating the PI3K/Akt/mTOR signaling pathway.[6][8]
By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3, which in turn recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B).[4] Activated, phosphorylated Akt (p-Akt) then modulates a variety of downstream targets to influence cellular processes such as cell survival, proliferation, and metabolism.[4][9] The efficacy of this compound can, therefore, be determined by measuring its impact on cell viability and by quantifying the phosphorylation of Akt.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PTEN.
Data Presentation: Quantitative Summary
Quantitative data from in vitro experiments should be summarized for clear interpretation and comparison.
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₉N₂O₈V·3H₂O | [3] |
| Molecular Weight | 415.20 g/mol | [3][5] |
| CAS Number | 476310-60-8 | [3][5] |
| IC₅₀ (Cell-free assay) | 35 nM | [1][3] |
| IC₅₀ (OMFP-based assay) | 46 ± 10 nM | [5][6] |
| Solubility | >10 mM in DMSO |[1] |
Table 2: Example Data from MTT Cell Viability Assay This table presents hypothetical data on the effect of this compound on the viability of Hep3B cells (low PTEN expression) after 72 hours of treatment, as described in published studies.[3][10]
| VO-Ohpic Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.188 | 95% |
| 0.5 | 1.000 | 80% |
| 1.0 | 0.750 | 60% |
| 2.5 | 0.500 | 40% |
| 5.0 | 0.313 | 25% |
Table 3: Example Data from Western Blot Densitometry Analysis This table shows hypothetical data for the relative phosphorylation of Akt at Ser473 in NIH 3T3 cells treated with this compound for 15 minutes, consistent with published findings.[1]
| VO-Ohpic Conc. (nM) | p-Akt (Ser473) / Total Akt Ratio | Fold Change vs. Control |
| 0 (Vehicle Control) | 1.00 | 1.0 |
| 10 | 1.80 | 1.8 |
| 20 | 3.50 | 3.5 |
| 40 | 6.20 | 6.2 |
| 75 | 8.50 | 8.5 |
| 150 | 8.60 | 8.6 |
Experimental Workflow and Protocols
A typical workflow for assessing the efficacy of this compound involves parallel experiments to measure both phenotypic changes (cell viability) and target engagement (pathway activation).
Caption: General experimental workflow for in vitro testing of this compound.
Protocol: Cell Viability (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is used to measure the metabolic activity of cells as an indicator of viability.[11][12]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cell line (e.g., Hep3B, PLC/PRF/5)
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[11]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[3] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol: Western Blot for Akt Phosphorylation
This protocol is used to detect changes in the phosphorylation state of Akt, a direct downstream target of the PI3K pathway, confirming the on-target effect of this compound.[14][15]
Materials:
-
This compound stock solution
-
Selected cell line (e.g., NIH 3T3, L1 fibroblasts)[1]
-
Sterile 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, anti-PTEN, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve cells overnight if necessary to reduce basal Akt phosphorylation. Treat cells with various concentrations of this compound for a short duration (e.g., 15-30 minutes) to observe acute signaling changes.[1]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt Ser473, diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total Akt or a loading control on the same membrane, strip the membrane and re-probe with the respective primary antibodies.
-
Data Analysis: Perform densitometry analysis on the bands using imaging software. Normalize the p-Akt signal to the total Akt signal to determine the relative increase in phosphorylation.
References
- 1. apexbt.com [apexbt.com]
- 2. scbt.com [scbt.com]
- 3. This compound | PTEN inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-Akt Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A PTEN translational isoform has PTEN-like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Intraperitoneal Administration of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of VO-Ohpic trihydrate, a potent and selective inhibitor of phosphatase and tensin homolog (PTEN). The following protocols and data have been compiled to assist in preclinical research and drug development activities.
Product Information
| Identifier | Value | Source |
| Product Name | This compound | MedchemExpress, Selleck Chemicals |
| CAS Number | 476310-60-8 | MedchemExpress |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | MedchemExpress |
| Molecular Weight | 415.20 g/mol | MedchemExpress, Selleck Chemicals |
| Target | PTEN | MedchemExpress |
| IC₅₀ | 46 ± 10 nM | MedchemExpress |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and efficacy.
Solubility Data:
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (120.42 mM) | Use fresh, high-purity DMSO as it is hygroscopic, which can reduce solubility.[1][2] |
| Water | < 0.1 mg/mL (insoluble) | [3] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.02 mM) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[3] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.02 mM) | 10% DMSO >> 90% (20% SBE-β-CD in saline).[3] |
| In Vivo Formulation 3 | Not specified | Suspended in DMSO, further diluted in a solution of 25% ethanol.[4] |
Storage Conditions:
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Store in a dry, dark place. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Mechanism of Action: PTEN Inhibition
This compound is a potent and selective inhibitor of PTEN, a dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound leads to the activation of downstream signaling cascades involved in cell survival, proliferation, and growth.
Caption: this compound inhibits PTEN, leading to Akt/mTOR pathway activation.
Experimental Protocols for Intraperitoneal Injection
The following protocols are based on published in vivo studies and provide a starting point for experimental design.
Preparation of Dosing Solution
This workflow outlines the steps for preparing a dosing solution of this compound for intraperitoneal injection.
Caption: Workflow for preparing this compound dosing solution.
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Stock Solution Preparation: Add the appropriate volume of 100% DMSO to the powder to create a concentrated stock solution. Vortex until the powder is completely dissolved.
-
Vehicle Preparation: Prepare the desired in vivo vehicle. For example, for a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, prepare the mixture of PEG300, Tween-80, and saline first.
-
Final Dilution: Add the DMSO stock solution to the vehicle to achieve the final desired concentration and a DMSO concentration of 10%.
-
Mixing: Vortex the final solution thoroughly to ensure it is homogeneous and clear before administration.[3] Prepare the dosing solution fresh for each experiment.
Intraperitoneal Injection Procedure in Mice
This protocol details the steps for administering this compound via intraperitoneal injection in mice.
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Prepared this compound dosing solution
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
-
Disinfection: Disinfect the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, discard the syringe and prepare a new injection.
-
Injection: Inject the solution slowly and steadily.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
In Vivo Study Summaries
The following table summarizes key parameters from in vivo studies utilizing intraperitoneal administration of this compound.
| Study Focus | Animal Model | Dosage | Vehicle | Frequency | Key Findings | Reference |
| Myocardial Ischemia/Reperfusion | Male C57BL/6 Mice | 10 µg/kg | Saline | Single dose 30 min before ischemia | Significantly decreased myocardial infarct size. | [3] |
| Hepatocellular Carcinoma | Male Nude Athymic Mice | 10 mg/kg | DMSO diluted in 25% ethanol | Daily (6 days/week) | Significantly inhibited tumor growth. | [4] |
| Cardiac Arrest | C57BL/6 Mice | Not specified | Not specified | Single dose 30 min prior to cardiac arrest | Significantly increased survival, LVPmax, and dP/dt max. | [1] |
Disclaimer: The information provided is for research purposes only. The protocols and dosages may require optimization for specific experimental conditions and animal models. Always adhere to institutional and national guidelines for animal welfare.
References
Application of VO-Ohpic Trihydrate in Cancer Xenograft Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein.[1] PTEN loss or mutation, leading to the activation of the PI3K/Akt/mTOR signaling pathway, is a frequent event in a variety of human cancers, including hepatocellular carcinoma (HCC). By inhibiting PTEN, this compound paradoxically induces cellular senescence and inhibits tumor growth in cancer cells with low PTEN expression.[2][3] This document provides detailed application notes and protocols for the use of this compound in cancer xenograft models, with a specific focus on HCC.
Mechanism of Action
This compound is a vanadium-based compound that acts as a reversible, non-competitive inhibitor of PTEN's lipid phosphatase activity, with an IC50 in the low nanomolar range.[4] PTEN negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Inhibition of PTEN by this compound leads to an accumulation of PIP3, resulting in the subsequent activation of downstream effectors such as Akt and mTOR.[3] Interestingly, in cancer cells with low PTEN expression, the over-activation of the PI3K/Akt and RAF/MEK/ERK pathways by this compound can trigger a tumor-suppressive cellular senescence program.[2][3]
Signaling Pathway
The signaling cascade initiated by PTEN inhibition with this compound is depicted below.
Caption: Signaling pathway affected by this compound.
Application in Hepatocellular Carcinoma (HCC) Xenograft Model
This compound has demonstrated significant preclinical activity against HCC cells with low PTEN expression, both in vitro and in vivo.[2][3]
Data Presentation
The following table summarizes the in vivo efficacy of this compound in a Hep3B (low PTEN expression) human HCC xenograft model.
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | ~100 | ~1200 | - |
| This compound (10 mg/kg) | ~100 | ~400 | ~67% |
Data are estimated from the tumor growth curve presented in Figure 5A of "A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells" by Carinda et al., Cell Cycle, 2016.[3]
Experimental Protocols
In Vivo Xenograft Study Workflow
Caption: Experimental workflow for a xenograft study.
Detailed Protocol: Hep3B Xenograft Model
Materials:
-
Hep3B human hepatocellular carcinoma cell line
-
Culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Male athymic nude mice (6-8 weeks old)
-
This compound
-
Vehicle control (e.g., saline or DMSO solution)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture Hep3B cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in serum-free medium and determine the cell count and viability using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development.
-
Once tumors are palpable, measure the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 per group).
-
Prepare a stock solution of this compound. For in vivo studies, the compound may need to be dissolved in a suitable vehicle.
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection daily for 6 days a week.[3]
-
Administer the vehicle control to the control group following the same schedule.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.[3]
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh and photograph the tumors.
-
Tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry to assess biomarkers of proliferation (e.g., Ki-67) and senescence (e.g., SA-β-gal staining), as well as the activation status of signaling pathway components (e.g., p-Akt, p-ERK).
-
Combination Therapy
In vitro studies have shown that this compound acts synergistically with PI3K/mTOR inhibitors (e.g., BEZ235) and RAF/MEK/ERK inhibitors (e.g., sorafenib, U0126) in inhibiting the viability of Hep3B cells.[2][3] This suggests that a combination therapy approach in vivo may be more effective in suppressing tumor growth.
Proposed In Vivo Combination Study Protocol
A similar xenograft protocol as described above can be employed. The treatment groups would be expanded to include:
-
Vehicle Control
-
This compound alone
-
Second inhibitor (e.g., sorafenib) alone
-
This compound in combination with the second inhibitor
The dosage and administration schedule for the second inhibitor should be based on established protocols. The combination's efficacy would be evaluated by comparing tumor growth inhibition across the different groups.
Conclusion
This compound represents a promising therapeutic agent for cancers with low PTEN expression, such as a subset of hepatocellular carcinomas. Its unique mechanism of inducing cellular senescence provides a novel approach to cancer therapy. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in preclinical cancer xenograft models to further explore its therapeutic potential.
References
- 1. This compound | PTEN inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing VO-Ohpic to Investigate Glucose Uptake in Adipocytes
Application Notes and Protocols: VO-Ohpic Trihydrate in Cartilage Endplate Calcification Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VO-Ohpic trihydrate, a potent phosphatase and tensin homolog (PTEN) inhibitor, in the study of cartilage endplate (CEP) calcification. The provided protocols are based on established research demonstrating the compound's efficacy in mitigating calcification and promoting chondrocyte health.[1][2]
Introduction
Cartilage endplate calcification is a significant contributor to intervertebral disc degeneration (IDD).[1][2] this compound has emerged as a promising small molecule inhibitor for studying and potentially counteracting this pathology.[1] As a PTEN inhibitor with an IC50 of 35-46 nM, it modulates downstream signaling pathways to protect endplate chondrocytes from apoptosis, degeneration, and calcification.[3][4] The primary mechanism of action involves the activation of the Nrf-2 signaling pathway, which in turn mediates ferroptosis inhibition and mitophagy activation, thereby alleviating redox imbalance and mitochondrial dysfunction.[1][2][5]
Data Presentation
In Vivo Efficacy of this compound in a Murine Model of IDD
| Group | Histological Score (L4-5) | BV/TV (%) | Intervertebral Disc Height (mm) |
| Control | ~1 | ~5 | ~0.22 |
| IDD Model | ~10 | ~20 | ~0.12 |
| IDD + VO-Ohpic | ~4 | ~10 | ~0.18 |
Table 1: Summary of in vivo effects of this compound on intervertebral disc degeneration and cartilage endplate calcification in a murine model. Data is approximated from graphical representations in the source literature.[6]
In Vitro Effects of this compound on Endplate Chondrocytes
| Treatment Condition | Key Protein Expression Changes | Apoptosis Rate | Mineralized Nodule Formation | Alkaline Phosphatase (ALP) Activity |
| Control | Baseline | Low | Minimal | Low |
| TBHP (100 μM) | ↑ COL10, ↑ RUNX2, ↓ SOX9, ↓ COL2, ↑ MMP3, ↑ MMP13 | Increased | Significant Increase | High |
| TBHP (100 μM) + VO-Ohpic (1 μM) | ↓ COL10, ↓ RUNX2, ↑ SOX9, ↑ COL2, ↓ MMP3, ↓ MMP13 | Decreased | Significantly Reduced | Reduced |
| TBHP (100 μM) + VO-Ohpic (1 μM) + Nrf-2 siRNA | Reversed protective effects of VO-Ohpic | Increased (compared to VO-Ohpic alone) | Increased (compared to VO-Ohpic alone) | Increased (compared to VO-Ohpic alone) |
Table 2: Summary of in vitro effects of this compound on tert-butyl hydroperoxide (TBHP)-induced oxidative stress in cartilage endplate chondrocytes.[1][7][8]
Experimental Protocols
In Vivo Murine Model of Intervertebral Disc Degeneration
Objective: To assess the in vivo efficacy of this compound in a surgically induced model of intervertebral disc degeneration and cartilage endplate calcification.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Anesthetic agents
-
Surgical instruments for annular puncture
-
Micro-CT scanner
-
Histology reagents (Hematoxylin and Eosin)
Procedure:
-
Animal Model Induction:
-
Anesthetize mice according to approved institutional protocols.
-
Surgically expose the L4-5 intervertebral disc.
-
Puncture the annulus fibrosus with a 33G needle to induce IDD.
-
-
Treatment Administration:
-
Divide mice into three groups: Control (no surgery), IDD model (surgery + vehicle), and IDD + VO-Ohpic (surgery + VO-Ohpic administration).
-
Administer this compound or vehicle intraperitoneally at a specified dosage and frequency for a period of 8 weeks.
-
-
Outcome Assessment:
-
After 8 weeks, euthanize the mice and harvest the L4-5 spinal segments.
-
Micro-CT Analysis: Perform micro-computed tomography to quantify cartilage endplate calcification (e.g., bone volume/tissue volume ratio).[6]
-
Histological Analysis: Fix, decalcify, and embed the spinal segments in paraffin. Section and stain with Hematoxylin and Eosin to assess disc morphology and degeneration.[6]
-
Immunohistochemistry: Perform immunohistochemical staining for key markers of calcification (e.g., COL10, OCN) and chondrogenesis (e.g., SOX9, COL2).[7]
-
In Vitro Chondrocyte Calcification Assay
Objective: To evaluate the protective effects of this compound against oxidative stress-induced apoptosis and calcification in primary cartilage endplate chondrocytes.
Materials:
-
Primary cartilage endplate chondrocytes
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
tert-Butyl hydroperoxide (TBHP)
-
Alizarin Red S staining solution
-
Alkaline Phosphatase (ALP) staining kit
-
Reagents for Western blotting and immunofluorescence
Procedure:
-
Cell Culture and Treatment:
-
Calcification Assessment:
-
Alizarin Red Staining:
-
Fix cells with 4% paraformaldehyde.
-
Stain with Alizarin Red S solution to visualize calcium deposits.[7]
-
Destain and quantify the stain to measure the extent of mineralization.
-
-
Alkaline Phosphatase (ALP) Staining:
-
Fix cells as above.
-
Perform ALP staining according to the manufacturer's protocol to assess early osteogenic differentiation.[7]
-
-
-
Molecular Analysis:
-
Western Blotting: Lyse cells and perform Western blot analysis for key proteins involved in calcification (RUNX2, COL10), chondrogenesis (SOX9, COL2), and the Nrf-2 pathway (Nrf-2, HO-1).[7][8]
-
Immunofluorescence: Fix and permeabilize cells. Perform immunofluorescent staining to visualize the expression and localization of target proteins (e.g., Nrf-2).[8]
-
Flow Cytometry: Assess chondrocyte apoptosis using Annexin V-FITC/PI staining and flow cytometry.[1]
-
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound in chondrocytes.
Caption: In vitro experimental workflow for chondrocyte studies.
References
- 1. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - Figure f1 | Aging [aging-us.com]
- 7. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - Figure f3 | Aging [aging-us.com]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - Figure f6 | Aging [aging-us.com]
- 9. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing Cell Viability After VO-Ohpic Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing cell viability following treatment with VO-Ohpic, a potent inhibitor of phosphatase and tensin homolog (PTEN).[1][2] This document details the principles and protocols for several key assays, offers guidance on data presentation and interpretation, and includes visualizations of the pertinent signaling pathways.
Introduction to VO-Ohpic and Its Effects on Cell Viability
VO-Ohpic is a small molecule inhibitor of PTEN, a critical tumor suppressor protein that negatively regulates the PI3K/AKT signaling pathway.[1] By inhibiting PTEN, VO-Ohpic can lead to the activation of downstream pro-survival pathways. However, studies have shown that VO-Ohpic can also inhibit cell viability and proliferation in certain cancer cell lines, such as human hepatocellular carcinoma cells.[1] The precise effect of VO-Ohpic on cell viability can be cell-type dependent and influenced by the concentration and duration of treatment. Therefore, accurate and reliable methods for assessing cell viability are crucial for understanding the biological effects of this compound.
Recommended Cell Viability Assays
The choice of a cell viability assay depends on the specific research question and the expected mechanism of cell death. This guide covers four commonly used assays:
-
MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.
-
Trypan Blue Exclusion Assay: A dye exclusion method to differentiate between viable and non-viable cells based on membrane integrity.
-
Annexin V/PI Apoptosis Assay: A flow cytometry-based assay to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3 Activity Assay: A fluorometric or colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.
MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Experimental Protocol
Materials:
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Cell culture medium (serum-free for the incubation step with MTT)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of VO-Ohpic (e.g., 0, 10, 50, 100, 500 nM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
Data Presentation
| VO-Ohpic (nM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.10 ± 0.06 | 88 |
| 50 | 0.85 ± 0.05 | 68 |
| 100 | 0.62 ± 0.04 | 50 |
| 500 | 0.30 ± 0.03 | 24 |
Troubleshooting
-
High background: Ensure complete removal of the MTT solution before adding the solubilizer. Phenol red in the medium can also contribute to background.
-
Low signal: Optimize cell seeding density and incubation time with MTT.
-
Interference from antioxidants: VO-Ohpic's potential antioxidant properties through the Nrf-2 pathway could interfere with the MTT assay.[4][5] If inconsistent results are observed, consider alternative assays like the SRB assay.
Trypan Blue Exclusion Assay for Membrane Integrity
The Trypan Blue exclusion assay is a simple and rapid method to determine the number of viable cells.[6] The principle is based on the fact that live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue.[6][7]
Experimental Workflow
Caption: Workflow for Trypan Blue Exclusion Assay.
Experimental Protocol
Materials:
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS)
-
Hemocytometer and coverslip
-
Microscope
Procedure:
-
Cell Preparation: Treat cells with VO-Ohpic as described for the MTT assay.
-
Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension at 200 x g for 5 minutes and resuspend the pellet in PBS.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[7]
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to the staining of viable cells.[8][9]
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Data Presentation
| VO-Ohpic (nM) | Viable Cells (x10⁴/mL) (Mean ± SD) | Non-viable Cells (x10⁴/mL) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 9.8 ± 0.5 | 0.2 ± 0.1 | 98 |
| 10 | 8.9 ± 0.6 | 0.4 ± 0.2 | 96 |
| 50 | 7.2 ± 0.4 | 1.1 ± 0.3 | 87 |
| 100 | 5.5 ± 0.3 | 2.5 ± 0.4 | 69 |
| 500 | 2.1 ± 0.2 | 5.8 ± 0.6 | 27 |
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between different stages of cell death. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[11]
Interpreting Annexin V/PI Results
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trypan Blue Cell Viability Staining: Protocol & Applications | Revvity [revvity.com]
- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 8. chemometec.com [chemometec.com]
- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle After VO-Ohpic Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of the PTEN inhibitor, VO-Ohpic, on the cell cycle of cultured cells. The protocols detail the experimental procedures for treating cells with VO-Ohpic and analyzing the subsequent changes in cell cycle distribution using flow cytometry with propidium iodide (PI) staining.
Introduction
VO-Ohpic is a potent and reversible inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) with an IC50 in the nanomolar range[1][2][3]. PTEN functions as a lipid phosphatase, antagonizing the PI3K/Akt signaling pathway. By inhibiting PTEN, VO-Ohpic leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the activation of the serine/threonine kinase Akt[1]. The PI3K/Akt pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and cell cycle progression[4][5][6][7].
Recent studies have indicated that pharmacological inhibition of PTEN by VO-Ohpic can induce cell cycle arrest, particularly at the G2/M phase, in certain cancer cell lines[8]. This effect is often associated with an upregulation of cell cycle inhibitors like p21[8]. Therefore, analyzing the cell cycle profile of cells treated with VO-Ohpic is a crucial step in understanding its mechanism of action and evaluating its therapeutic potential. Flow cytometry with propidium iodide staining is a robust and widely used method for this purpose, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.
Data Presentation
The following tables summarize hypothetical quantitative data from a typical experiment investigating the effects of VO-Ohpic on the cell cycle distribution of a cancer cell line (e.g., Hep3B) after 72 hours of treatment.
Table 1: Effect of VO-Ohpic Concentration on Cell Cycle Distribution
| VO-Ohpic Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 100 | 60.1 ± 2.8 | 18.9 ± 2.2 | 21.0 ± 2.4 |
| 250 | 52.7 ± 4.5 | 15.3 ± 1.9 | 32.0 ± 3.7 |
| 500 | 40.3 ± 3.9 | 12.1 ± 1.5 | 47.6 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Cell Cycle Arrest with 500 nM VO-Ohpic
| Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 24 | 58.9 ± 3.5 | 19.1 ± 2.8 | 22.0 ± 2.9 |
| 48 | 49.6 ± 4.1 | 16.4 ± 2.1 | 34.0 ± 3.5 |
| 72 | 40.3 ± 3.9 | 12.1 ± 1.5 | 47.6 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
The inhibition of PTEN by VO-Ohpic triggers a signaling cascade that can lead to G2/M cell cycle arrest. The diagram below illustrates this proposed pathway.
Caption: Signaling pathway of VO-Ohpic-induced G2/M cell cycle arrest.
Experimental Workflow
The following diagram outlines the general workflow for analyzing the effects of VO-Ohpic on the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., Hep3B, U87MG, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
VO-Ohpic (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
Protocol for VO-Ohpic Treatment and Cell Preparation
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
VO-Ohpic Treatment: The following day, replace the medium with fresh complete medium containing the desired concentrations of VO-Ohpic. A vehicle control (DMSO) should be included. Typical concentrations of VO-Ohpic can range from 100 nM to 1 µM, and treatment durations can be 24, 48, or 72 hours[8][9][10].
-
Cell Harvesting: After the treatment period, aspirate the medium and wash the cells once with PBS. Add trypsin-EDTA to detach the cells.
-
Cell Collection: Once the cells have detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
Protocol for Cell Fixation
-
Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube. This prevents cell clumping.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol carefully, as the pellet may be loose. Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
RNase A Treatment: Resuspend the cell pellet in 500 µL of PBS. Add 5 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Propidium Iodide Staining: Add 500 µL of propidium iodide staining solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate to improve data resolution. Collect data for at least 10,000-20,000 events per sample. Use appropriate gating strategies to exclude doublets and debris.
-
Data Analysis: The collected data can be analyzed using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting
-
Cell Clumping: Ensure gentle vortexing during fixation and resuspend the cell pellet thoroughly after each centrifugation step. Filtering the stained sample through a 40 µm cell strainer just before flow cytometry can also help.
-
High CV of G1 Peak: A high coefficient of variation (CV) can make it difficult to resolve the different cell cycle phases. Ensure a low flow rate during acquisition and proper instrument calibration.
-
No Obvious Cell Cycle Arrest: The effect of VO-Ohpic can be cell-type dependent. It may be necessary to optimize the concentration and treatment duration. Also, consider that in some cell lines, VO-Ohpic might induce other cellular responses like senescence or apoptosis rather than a distinct cell cycle arrest[1].
References
- 1. VO-Ohpic trihydrate | PTEN inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Akt/Protein Kinase B Overcomes a G2/M Cell Cycle Checkpoint Induced by DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Akt/protein kinase B overcomes a G(2)/m cell cycle checkpoint induced by DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTEN inhibitor VO-OHpic suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTEN Inhibition Assays Using VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor protein that functions as a dual-specificity phosphatase.[1][2] Its primary role is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the D3 position, converting it back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[3] This action directly opposes the activity of Phosphoinositide 3-Kinase (PI3K), a key enzyme in a signaling pathway that promotes cell growth, proliferation, and survival.[3][4][5] The loss or inactivation of PTEN is a common event in many human cancers, leading to the hyperactivation of the PI3K/AKT signaling cascade.[6][7] Consequently, PTEN has emerged as a significant therapeutic target for drug development.
VO-Ohpic trihydrate is a potent, reversible, and noncompetitive small-molecule inhibitor of PTEN.[3] It has been shown to effectively inhibit PTEN's lipid phosphatase activity at nanomolar concentrations, leading to the activation of downstream targets like AKT.[8][9][10] These application notes provide detailed protocols for both in vitro and cell-based assays to characterize and quantify the inhibitory activity of this compound on PTEN.
Mechanism of Action
This compound acts as a noncompetitive inhibitor of PTEN, meaning it affects both the Km (substrate affinity) and Vmax (maximum reaction rate) of the enzyme.[3] By inhibiting PTEN, VO-Ohpic prevents the dephosphorylation of PIP3. The resulting accumulation of PIP3 at the plasma membrane recruits and activates downstream kinases, most notably AKT (also known as Protein Kinase B).[3][5] Activated, phosphorylated AKT (p-AKT) then modulates a host of downstream effectors to regulate critical cellular processes, including cell survival, growth, and metabolism.[5][8]
Data Presentation: Inhibitor Profile
The inhibitory potency of this compound against PTEN has been characterized in multiple studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against PTEN
| Parameter | Value | Substrate Used | Assay Type | Reference |
|---|---|---|---|---|
| IC50 | 35 nM | PIP3 | Cell-free assay | [9][10][11] |
| IC50 | 46 ± 10 nM | OMFP / PIP3 | Cell-free assay | [3][8] |
| Kic (inhibition constant, competitive) | 27 ± 6 nM | OMFP | Enzyme kinetics | [3][8] |
| Kiu (inhibition constant, uncompetitive) | 45 ± 11 nM | OMFP | Enzyme kinetics |[3][8] |
IC50: Half-maximal inhibitory concentration. Kic & Kiu: Inhibition constants for a noncompetitive inhibitor.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | >10 mM (>121.8 mg/mL) | [11] |
| Ethanol | ≥45.8 mg/mL (with sonication) | [11] |
| Water | Insoluble |[11] |
Visualizations
Signaling Pathway
Caption: The PTEN/PI3K signaling pathway and the inhibitory action of VO-Ohpic.
Experimental Workflows
Caption: Workflow for the in vitro PTEN inhibition (Malachite Green) assay.
Caption: Workflow for the cell-based PTEN inhibition (Western Blot) assay.
Experimental Protocols
Protocol 1: In Vitro PTEN Inhibition Assay using Malachite Green
This protocol measures the amount of free phosphate released by PTEN's enzymatic activity on its PIP3 substrate. The inhibition is quantified by a reduction in phosphate detected.[3]
A. Materials and Reagents
-
Recombinant human PTEN enzyme
-
This compound (stock solution in DMSO, e.g., 100 µM)[3]
-
PIP3 substrate (diC16 sodium salt, 1 mM stock in dH2O)[3]
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT[3]
-
Malachite Green Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl[3]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
B. Procedure
-
Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in Assay Buffer containing 1% DMSO to achieve final desired concentrations (e.g., ranging from 0 nM to 500 nM).
-
Enzyme Pre-incubation: In a 96-well plate, add the PTEN enzyme to each well. Then, add the diluted VO-Ohpic solutions to the appropriate wells. Include a "no inhibitor" control (1% DMSO vehicle) and a "no enzyme" background control.
-
Incubate with Inhibitor: Gently mix and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Initiate Reaction: Start the enzymatic reaction by adding the PIP3 substrate to all wells.
-
Enzymatic Reaction: Incubate the plate at 30°C for 20 minutes.[3] Ensure the reaction time is within the linear range of the enzyme's activity.
-
Stop Reaction: Terminate the reaction by adding 2.25 volumes of the Malachite Green Reagent to each well.[3]
-
Color Development: Allow the color to develop for 10 minutes at room temperature.
-
Data Acquisition: Measure the absorbance of each well at 650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" background control from all other readings.
-
Calculate the percent inhibition for each VO-Ohpic concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based PTEN Inhibition Assay via Western Blot
This protocol assesses the functional inhibition of PTEN in a cellular context by measuring the phosphorylation of its downstream target, AKT, at Ser473 and Thr308.[11]
A. Materials and Reagents
-
Cell Lines: NIH 3T3 or L1 fibroblasts are suitable choices.[11]
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-AKT (Thr308), Rabbit anti-total-AKT, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., ChemiDoc)
B. Procedure
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal AKT phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 75, 150 nM) for a short duration, typically 15 minutes.[11] Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total AKT and/or β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-AKT to total AKT for each treatment condition to determine the dose-dependent effect of VO-Ohpic on AKT phosphorylation. A saturation of this effect is expected around 75 nM.[11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. In Cell and In Vitro Assays to Measure PTEN Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 11. apexbt.com [apexbt.com]
Troubleshooting & Optimization
VO-Ohpic trihydrate solubility issues in aqueous buffer.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate. The information below addresses common challenges related to its solubility in aqueous buffers and provides protocols for its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound is generally considered to have very low solubility in water.[1] Direct dissolution in aqueous buffers is often challenging and may result in precipitation or an inability to achieve desired concentrations. One source indicates solubility in PBS (pH 7.2) is approximately 1 mg/mL, though this may vary.[2]
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
A2: Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO).[1][3][4][5][6][7] This stock solution can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. For cell-based assays, it is advisable to keep the final DMSO concentration low (typically below 1%, and for sensitive applications like use in nude mice, below 2%) to avoid solvent-induced artifacts.[7]
Q3: I'm observing precipitation after diluting my DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous buffer.
-
Use Co-solvents: For in vivo studies or challenging in vitro systems, co-solvents can be used to improve solubility. A common formulation includes DMSO, PEG300, Tween-80, and saline.[1][8] Another option involves using cyclodextrins, such as SBE-β-CD, in saline.[1]
-
Sonication and Warming: Gentle warming to 37°C or sonication can help in dissolving the compound after dilution.[4][7] However, be cautious with temperature-sensitive assays.
-
Freshly Prepare Solutions: It is highly recommended to prepare the final working solution fresh on the day of the experiment to minimize the risk of precipitation over time.[1]
Q4: What are the recommended solvents for preparing stock solutions?
A4: The most commonly recommended solvent for preparing stock solutions of this compound is DMSO.[1][3][4][5][6][7] High-quality, anhydrous (moisture-free) DMSO should be used, as absorbed moisture can negatively impact solubility.[3] For some applications, ethanol with sonication has also been reported as a solvent.[4]
Q5: How should I store this compound powder and its stock solutions?
A5:
-
Powder: The solid compound should be stored at -20°C under desiccating conditions for long-term stability (up to 3 years).[1][6]
-
Stock Solutions: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Solubility and Formulation Data
The following tables summarize the solubility of this compound in various solvents and solvent systems.
| Solvent | Solubility | Concentration (Molar) | Notes |
| Water | Insoluble (< 0.1 mg/mL) | - | [1][9] |
| PBS (pH 7.2) | ~1 mg/mL | ~2.4 mM | [2] |
| DMSO | ≥ 50 mg/mL | ≥ 120.42 mM | Hygroscopic DMSO can reduce solubility; use newly opened DMSO.[1][3] |
| Ethanol | ≥ 45.8 mg/mL | ≥ 110.3 mM | Requires sonication.[4] |
| Formulation (for in vivo use) | Solubility | Concentration (Molar) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.02 mM | [1][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.02 mM | [1] |
Experimental Protocols & Workflows
Protocol for Preparation of this compound Working Solution for In Vitro Assays
-
Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM to 50 mM).[6][7] Ensure complete dissolution; gentle warming or sonication may be applied if necessary.[4]
-
Intermediate Dilution (Optional): If a large dilution factor is required, perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: On the day of the experiment, dilute the stock solution directly into the pre-warmed aqueous assay buffer to the final desired concentration. Vortex immediately after adding the stock solution to ensure rapid mixing and minimize precipitation. The final DMSO concentration should be kept minimal (e.g., ≤ 1%).[5][7]
-
Pre-incubation: For enzyme inhibition assays, it is common to pre-incubate the enzyme with this compound in the assay buffer for a short period (e.g., 10 minutes at room temperature) before adding the substrate to initiate the reaction.[5][7]
Dissolution workflow for in vitro experiments.
PTEN Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of PTEN (Phosphatase and tensin homolog).[3][6] PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn promotes the phosphorylation and activation of Akt.[2][6] Activated Akt then modulates downstream targets involved in cell survival, growth, and metabolism.
Inhibition of PTEN by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
Technical Support Center: VO-Ohpic Trihydrate for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of VO-Ohpic trihydrate for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo use?
A1: this compound is poorly soluble in aqueous solutions.[1] For in vivo studies, it is recommended to use a co-solvent system. Two commonly used formulations are:
Q2: What is the maximum achievable concentration of this compound for in vivo administration?
A2: With the recommended solvent systems, a concentration of at least 2.5 mg/mL can be achieved, resulting in a clear solution.[1][2] The saturation point is not fully known.
Q3: My this compound is not dissolving completely. What should I do?
A3: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can help facilitate dissolution.[2][3] It is also crucial to add the solvents in the specified order and ensure each component is fully mixed before adding the next.
Q4: How should I store the prepared this compound solution?
A4: It is highly recommended to prepare the solution fresh on the day of use.[2] If temporary storage is necessary, it is suggested to store it at 4°C for no longer than one week, provided the solution remains clear.[3] For longer-term storage of stock solutions in DMSO, store at -20°C for up to one month or -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles.
Q5: Is DMSO safe for my animal model?
A5: While DMSO is a common solvent, it can have physiological effects. It is advisable to keep the final concentration of DMSO in the administered solution as low as possible, ideally below 2% if the animal is weak.[2] Always include a vehicle-only control group in your experiments to account for any effects of the solvent system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon adding saline | The compound has low aqueous solubility. | Ensure the compound is fully dissolved in the organic solvents (e.g., DMSO, PEG300) before adding the aqueous component. Add the saline slowly while vortexing. Warming the solution gently may also help. |
| Cloudy solution or suspension forms | Incomplete dissolution or compound has precipitated out of solution. | Use sonication to aid dissolution.[3] If the solution remains cloudy, it should be prepared fresh immediately before each use.[3] |
| Phase separation | Immiscibility of the solvent components. | Ensure the solvents are added in the correct order and mixed thoroughly at each step as described in the protocols. |
| Observed toxicity in animals | The solvent vehicle may be causing adverse effects. | Reduce the concentration of DMSO in the final formulation.[2] Run a pilot study with the vehicle alone to assess tolerability in your specific animal model. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and formulations suitable for in vivo and in vitro studies.
| Solvent/Formulation | Solubility | Notes |
| For In Vivo Studies | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.02 mM)[1][2] | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.02 mM)[1][2] | Results in a clear solution. |
| PBS (pH 7.2) | 1 mg/ml[4] | |
| For In Vitro / Stock Solutions | ||
| DMSO | ≥ 50 mg/mL (120.42 mM)[1] | Fresh DMSO is recommended as absorbed moisture can reduce solubility.[5] |
| Ethanol (with ultrasonic) | ≥ 45.8 mg/mL[6] | |
| Water | < 0.1 mg/mL (insoluble)[1] |
Experimental Protocols
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation
This protocol details the step-by-step preparation of a this compound solution for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO solution and mix thoroughly until uniform.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Slowly add 4.5 volumes of saline to the mixture while vortexing to bring the solution to the final volume.
Example for 1 mL of final solution at 2.5 mg/mL:
-
Start with 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach a final volume of 1 mL.[2]
Protocol 2: DMSO and SBE-β-CD in Saline Formulation
This protocol provides an alternative formulation using a solubilizing agent, SBE-β-CD.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% sodium chloride in sterile water)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 9 volumes of the 20% SBE-β-CD in saline solution to the DMSO stock.
-
Mix thoroughly until the solution is clear.
Example for 1 mL of final solution at 2.5 mg/mL:
-
Start with 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 900 µL of 20% SBE-β-CD in saline and mix.[2]
Visualizations
Experimental Workflow for In Vivo Solution Preparation
Caption: Workflow for preparing this compound solutions.
PTEN Signaling Pathway Inhibition by VO-Ohpic
Caption: Inhibition of the PTEN signaling pathway by VO-Ohpic.
References
VO-Ohpic trihydrate stability and long-term storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of VO-Ohpic trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C.[1][2][3] Some suppliers suggest that storage at -20°C can maintain stability for at least 3 to 4 years.[1][2] It is also recommended to store the compound under desiccating conditions.[3]
Q2: How should I store stock solutions of this compound?
A2: The storage of stock solutions depends on the desired duration. For storage up to 6 months, it is recommended to store aliquots at -80°C.[4] For shorter-term storage of up to 1 month, -20°C is acceptable.[1][4] It is crucial to aliquot the stock solutions to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1][4]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 25 mM.[3] It is also soluble in Phosphate-Buffered Saline (PBS) at a pH of 7.2, to at least 1 mg/ml.[2] For in vivo studies, a common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Q4: Is this compound sensitive to light or moisture?
A4: While specific photostability data is limited in the provided search results, it is good practice to store chemical compounds, including this compound, protected from light. The recommendation to store under desiccating conditions suggests that the compound may be sensitive to moisture.[3] Moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is advised.[2]
Q5: How stable is this compound in aqueous solutions for in vitro assays?
A5: For in vitro experiments, it is generally recommended to prepare fresh solutions. If a stock solution in an organic solvent like DMSO is prepared, it can be stored at -80°C for up to a year.[1] When diluted into aqueous assay buffers, the stability may be limited, and it is best practice to use the working solution on the same day it is prepared.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Potency or Inconsistent Results | Improper storage of solid compound or stock solutions. | Ensure solid this compound is stored at -20°C under desiccating conditions. For stock solutions, store at -80°C for long-term use and avoid repeated freeze-thaw cycles by preparing aliquots.[1][3][4] |
| Degradation of the compound in working solutions. | Prepare fresh working solutions for each experiment, especially for aqueous-based assays. Do not store diluted aqueous solutions for extended periods. | |
| Precipitation in Stock Solution | Exceeding solubility limits or improper solvent storage. | Ensure the concentration does not exceed the solubility limit in the chosen solvent (e.g., >25 mM in DMSO).[3] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Gentle warming or sonication can aid dissolution.[4] |
| Inconsistent Results in Cellular Assays | Interaction with media components or cellular degradation. | Pre-incubate this compound with cells for a consistent duration before adding other reagents. Consider performing a time-course experiment to assess its stability in your specific cell culture conditions. |
| Variability in In Vivo Experiments | Issues with formulation or stability in the vehicle. | For in vivo work, prepare the formulation freshly on the day of use.[4] Ensure all components of the solvent mixture are thoroughly mixed. If precipitation occurs, gentle warming or sonication may be used to redissolve the compound.[4] |
Stability Data
The following table summarizes the recommended storage conditions and stability of this compound in different forms.
| Form | Storage Temperature | Duration of Stability | Source |
| Solid Powder | -20°C | ≥ 4 years | [2] |
| Solid Powder | -20°C | 3 years | [1] |
| Solid Powder | 4°C | 2 years | |
| Stock Solution in Solvent | -80°C | 1 year | [1] |
| Stock Solution in Solvent | -80°C | 6 months | [4] |
| Stock Solution in Solvent | -20°C | 1 month | [1][4] |
Experimental Protocols
Protocol for Assessing Long-Term Stability of Solid this compound
This protocol outlines a general procedure for evaluating the long-term stability of solid this compound under controlled storage conditions.
-
Sample Preparation:
-
Aliquot accurately weighed samples of solid this compound into individual, tightly sealed, light-protected vials.
-
Prepare multiple vials for each storage condition and time point to be tested.
-
-
Storage Conditions:
-
Store the vials under the desired long-term storage conditions (e.g., -20°C with desiccant) and accelerated conditions (e.g., 4°C with desiccant).
-
-
Time Points:
-
Establish a schedule for sample analysis at various time points (e.g., 0, 3, 6, 12, 24, and 36 months).
-
-
Sample Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a solution of known concentration in a suitable solvent (e.g., DMSO).
-
Analyze the sample using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). The HPLC method should be capable of separating the intact this compound from potential degradation products.
-
Assess the purity of the compound and quantify the amount of intact this compound.
-
Perform a functional assay (e.g., PTEN inhibition assay) to confirm the biological activity of the compound.
-
-
Data Analysis:
-
Compare the purity and activity of the stored samples to the initial (time 0) sample.
-
A significant decrease in purity or activity indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. This compound | PTEN inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Optimizing VO-Ohpic Trihydrate Concentration for Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VO-Ohpic trihydrate, a potent and selective PTEN inhibitor. Here, you will find troubleshooting advice and frequently asked questions to streamline your experimental workflows and ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound that acts as a highly potent and selective inhibitor of the Phosphatase and Tensin homolog (PTEN) enzyme.[1][2][3][4] Its primary mechanism involves the inhibition of PTEN's lipid phosphatase activity, which leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[5] This, in turn, activates downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[3][6][7]
Q2: How do I dissolve this compound for in vitro experiments?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][8] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO to a concentration of 10 mM or higher.[1][8] If you encounter solubility issues, gently warm the solution at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[1][2] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.[8] The final DMSO concentration in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the recommended working concentration of this compound for cell lines?
The optimal concentration of this compound is cell-line dependent and should be determined empirically for your specific experimental setup. However, based on published data, a good starting point for most cell lines is in the nanomolar (nM) to low micromolar (µM) range. For instance, in NIH 3T3 and L1 fibroblasts, dose-dependent increases in Akt phosphorylation were observed, reaching saturation at 75 nM.[1] In studies with hepatocellular carcinoma cell lines like Hep3B, concentrations up to 5 µM have been used.[3] It is advisable to perform a dose-response curve to identify the optimal concentration for your cell line and desired biological effect.
Q4: What are the expected downstream effects of treating cells with this compound?
By inhibiting PTEN, this compound treatment leads to the activation of the PI3K/Akt signaling pathway.[3][6] This can result in various cellular responses, including:
-
Increased phosphorylation of Akt at Ser473 and Thr308.[1]
-
Activation of downstream targets of Akt, such as mTOR.[6][7]
-
Modulation of cell proliferation, survival, and apoptosis.[3][7][9]
-
Induction of cellular senescence in some cancer cell lines.[3][7]
-
Increased glucose uptake in certain cell types.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | The final concentration of this compound is too high, or the DMSO concentration is excessive. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Ensure the final DMSO concentration is non-toxic for your cells (typically <0.1%). Perform a solubility test of your final working concentration in the culture medium before treating cells. |
| No Observable Effect on Downstream Signaling (e.g., p-Akt levels) | The concentration of this compound is too low. The incubation time is insufficient. The cell line is insensitive to PTEN inhibition. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM). Optimize the incubation time; effects on Akt phosphorylation can be observed within minutes to hours. Verify the PTEN expression and activity status of your cell line. |
| High Cell Toxicity or Death | The concentration of this compound is too high. The final DMSO concentration is toxic. The compound has degraded. | Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the toxic concentration range for your specific cell line. Use a lower concentration of this compound. Ensure the final DMSO concentration is within a safe limit. Use freshly prepared solutions and store the stock solution properly at -20°C or -80°C.[1][2] |
| Inconsistent or Variable Results | Inconsistent compound dissolution. Cell passage number and confluency variations. Inconsistent incubation times. | Ensure complete dissolution of the stock solution before each use by warming or sonication if necessary.[1][2] Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. Standardize all incubation and treatment times across experiments. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on PTEN and Selectivity
| Parameter | Value | Reference |
| IC50 for PTEN | 35 nM | [1][3] |
| IC50 for PTEN | 46 ± 10 nM | [2] |
| Inhibition Constants (Kic) | 27 ± 6 nM | [2] |
| Inhibition Constants (Kiu) | 45 ± 11 nM | [2] |
| Selectivity | Highly selective for PTEN over other phosphatases like CBPs, SopB, myotubularin, SAC1, and PTP-β. | [1] |
Table 2: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration Range | Observed Effect | Reference |
| NIH 3T3 and L1 fibroblasts | Up to 75 nM | Dose-dependent increase in Akt phosphorylation (saturation at 75 nM). | [1] |
| Hep3B (low PTEN) | 0 - 5 µM | Inhibition of cell viability, proliferation, and colony formation; induction of senescence. | [3][7] |
| PLC/PRF/5 (high PTEN) | 0 - 5 µM | Lesser inhibition of cell viability compared to Hep3B. | [3][7] |
| SNU475 (PTEN-negative) | 0 - 5 µM | No significant effect on cell viability. | [3][7] |
| TSC2-/- MEFs | 1 µM | Suppression of cell proliferation and growth. | [10][11] |
| Endplate Chondrocytes | 1 µM | Protection against oxidative stress-induced apoptosis and degeneration. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a stock concentration of 10 mM.
-
To aid dissolution, gently warm the vial at 37°C for 10 minutes and/or sonicate in an ultrasonic bath.[1][2]
-
Visually inspect the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1][2]
Protocol 2: General Cell Treatment Procedure
-
Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound.
-
To prepare the treatment medium, dilute the DMSO stock solution of this compound directly into the pre-warmed culture medium. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Following incubation, harvest the cells for downstream analysis (e.g., Western blotting for p-Akt, cell viability assays, etc.).
Visualizations
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for treating cell lines with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PTEN inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. scbt.com [scbt.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 9. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTEN inhibitor VO-OHpic suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Why is my VO-Ohpic trihydrate not showing PTEN inhibition?
This technical support guide is designed to help you troubleshoot experiments where VO-Ohpic trihydrate is not showing the expected PTEN inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound against PTEN?
This compound is a potent inhibitor of PTEN, with a reported IC50 in the low nanomolar range.[1][2][3][4][5] In cell-free assays, the IC50 is typically between 35 nM and 46 nM.[1][2][3]
Q2: How does this compound inhibit PTEN?
This compound is a reversible and non-competitive inhibitor of PTEN.[6] It stabilizes an inactive conformation of the PTEN enzyme, which involves specific hydrogen bonding and hydrophobic interactions that disrupt the catalytic site.[7] This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key lipid second messenger, which in turn activates downstream signaling pathways, most notably the PI3K/Akt pathway.[4][8]
Q3: What are the common downstream effects of PTEN inhibition by this compound?
The most common downstream marker for successful PTEN inhibition in cellular assays is an increase in the phosphorylation of Akt (specifically at Ser473 and Thr308).[1][9] Other downstream effects can include activation of mTOR and ERK1/2.[10][11]
Troubleshooting Guide
If you are not observing PTEN inhibition with this compound, please review the following potential issues:
1. Compound Integrity and Preparation
-
Improper Storage: this compound should be stored at -20°C under desiccating conditions. Improper storage can lead to degradation of the compound.
-
Solubility Issues: The compound is soluble in DMSO.[1] However, DMSO is hygroscopic (absorbs moisture), which can reduce the solubility of this compound.[1] It is crucial to use fresh, anhydrous DMSO for preparing your stock solution.[1] If you observe any precipitation in your stock or working solutions, you can try warming the tube at 37°C for 10 minutes or using an ultrasonic bath to aid dissolution.[9]
-
Solution Stability: It is recommended to prepare fresh working solutions for each experiment and avoid long-term storage of diluted solutions.[3][12]
2. Experimental Conditions
-
Pre-incubation is Key: For in vitro kinase assays, it is essential to pre-incubate the PTEN enzyme with this compound for at least 10 minutes at room temperature before adding the substrate (e.g., PIP3 or OMFP).[2][12] This allows sufficient time for the inhibitor to bind to the enzyme.
-
Incorrect Concentration Range: Ensure you are using a relevant concentration range. While the IC50 is in the nanomolar range for in vitro assays, cellular assays may require higher concentrations (e.g., 0-5 µM) to account for cell permeability and other factors.[1] A dose-response experiment is always recommended.
-
Assay Buffer Composition: The presence of strong reducing agents like DTT in your assay buffer can potentially interfere with some PTEN inhibitors, although this is less of a concern for VO-Ohpic compared to other vanadium-based inhibitors.[13] However, it is good practice to be consistent with buffer components.
3. Cell-Based Assay Considerations
-
Cell Line PTEN Status: The effect of this compound is dependent on the PTEN expression level of your cell line. The inhibitor will have a more pronounced effect in cells with low to moderate PTEN expression and little to no effect in PTEN-negative cells.[10][11] It is crucial to confirm the PTEN status of your cell line.
-
Cellular Uptake: While VO-Ohpic is cell-permeable, factors affecting its uptake can influence its apparent activity. Ensure that your treatment duration is sufficient (e.g., studies have used incubation times from a few hours to 72 hours).[1][10]
-
Downstream Readout: If you are using Western blotting to detect p-Akt, ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins. Also, make sure your antibodies are validated and working correctly.
4. Potential for Off-Target Effects
While VO-Ohpic is considered a specific PTEN inhibitor, some studies have suggested it may inhibit other phosphatases, such as SHP1, at similar or higher concentrations.[10][13] If your experimental system is sensitive to the inhibition of other phosphatases, this could confound your results.
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 | 35 nM | Cell-free (PIP3 substrate) | [1][4] |
| IC50 | 46 ± 10 nM | Cell-free (OMFP substrate) | [2][3][5] |
| Cellular Concentration Range | 0 - 5 µM | Cell viability/proliferation | [1][10] |
| In Vivo Dosage (mice) | 10 µg/kg - 10 mg/kg | Intraperitoneal injection | [3][9] |
Experimental Protocols
In Vitro PTEN Phosphatase Activity Assay (Malachite Green)
This protocol is a general guideline for measuring the release of free phosphate from a lipid substrate (PIP3) as an indicator of PTEN activity.
-
Prepare Reagents:
-
PTEN Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT.
-
Recombinant human PTEN enzyme.
-
This compound stock solution in fresh DMSO.
-
PIP3 substrate solution.
-
Malachite Green Assay Kit.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the PTEN Reaction Buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the recombinant PTEN enzyme.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.[2][12]
-
Initiate the reaction by adding the PIP3 substrate to all wells.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent according to the manufacturer's instructions.
-
Measure the absorbance at approximately 620-650 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Cell-Based Assay: Western Blot for Phospho-Akt (Ser473)
This protocol assesses PTEN inhibition by measuring the phosphorylation of its downstream target, Akt.
-
Cell Culture and Treatment:
-
Plate your cells of interest (with known PTEN expression) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors .
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt, or use a loading control like β-actin.
-
-
Analysis:
-
Quantify the band intensities and calculate the ratio of p-Akt to total Akt. An increase in this ratio indicates successful PTEN inhibition.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pnas.org [pnas.org]
- 9. apexbt.com [apexbt.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
Avoiding VO-Ohpic trihydrate precipitation in media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of VO-Ohpic trihydrate in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor.[1][2] Its use in research is crucial for studying the PI3K/Akt signaling pathway, which is implicated in cell growth, proliferation, and survival. However, this compound is a metal complex with poor aqueous solubility, making it prone to precipitation in cell culture media and other physiological buffers. This precipitation can lead to inaccurate experimental results due to a lower effective concentration of the inhibitor and potential cytotoxicity from the precipitate itself.
Q2: What are the common causes of this compound precipitation in cell culture media?
Several factors can contribute to the precipitation of this compound in your experiments:
-
Poor Aqueous Solubility: The primary reason for precipitation is the compound's inherent low solubility in water and aqueous solutions like cell culture media.[3][4][5]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final experimental medium will inevitably lead to precipitation.
-
"Solvent Shock": this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Rapidly diluting this DMSO stock into an aqueous medium can cause a sudden change in solvent polarity, leading to the compound "crashing out" of the solution.
-
Interaction with Media Components: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and buffers. Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can potentially interact with the vanadyl complex, forming insoluble salts.[6][7] Phosphate and bicarbonate ions in the media can also contribute to the precipitation of metal complexes.
-
pH Instability: The solubility of vanadyl complexes is often pH-dependent. The typical physiological pH of cell culture media (7.2-7.4) may not be optimal for maintaining this compound in solution.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.[6][7] Repeated freeze-thaw cycles of the stock solution should also be avoided.
Q3: How can I visually identify this compound precipitation?
Precipitation can manifest in several ways:
-
Visible particles: You might observe fine, crystalline, or amorphous particles in your culture vessel.
-
Cloudiness or turbidity: The medium may appear hazy or cloudy.
-
Color change: The precipitation of a colored compound can sometimes alter the appearance of the medium.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed immediately after adding to media | Solvent Shock | 1. Add the DMSO stock solution dropwise to the pre-warmed (37°C) media while gently swirling or vortexing. 2. Prepare an intermediate dilution of the DMSO stock in a small volume of serum-free media or PBS before adding it to the final culture volume. |
| High Final Concentration | 1. Perform a dose-response experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium. 2. Consult the solubility data to ensure your working concentration is below the solubility limit. | |
| Precipitation observed after incubation (hours to days) | Interaction with Media Components | 1. If possible, test the solubility in a simpler buffer like PBS to see if media components are the primary issue. 2. Consider using a serum-free or low-serum medium if your experimental design allows, as serum proteins can sometimes interact with compounds. |
| pH Instability | 1. Ensure your cell culture medium is properly buffered for the CO₂ concentration of your incubator to maintain a stable pH. 2. If precipitation persists, consider using a medium with a different buffering system (e.g., HEPES), if compatible with your cells. | |
| Temperature Fluctuations | 1. Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. | |
| Inconsistent results or lower than expected activity | Undetected microprecipitation | 1. Even if not visible to the naked eye, microprecipitation can occur. Centrifuge your final working solution at a low speed before adding it to the cells and use the supernatant. 2. Visually inspect the solution under a microscope for any signs of precipitation. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (≥ 120.42 mM) | [3] |
| 72 mg/mL (173.41 mM) | [5] | |
| ≥ 121.8 mg/mL | [4] | |
| Water | Insoluble (< 0.1 mg/mL) | [3][5] |
| Ethanol | Insoluble | [5] |
| ≥ 45.8 mg/mL (with sonication) | [4] | |
| PBS (pH 7.2) | 1 mg/mL | [8] |
Table 2: Recommended Final DMSO Concentration in Cell Culture
| Cell Type | Recommended Maximum DMSO Concentration | Reference |
| Normal Mice Cells | < 10% | [2] |
| Nude Mice, Transgenic Mice, or cells with weak tolerance | < 2% | [2] |
| General Cell Culture | ≤ 0.5% (ideally ≤ 0.1%) | General knowledge |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 4.15 mg of this compound (Molecular Weight: 415.2 g/mol ).
-
Dissolution: Add the weighed powder to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.
-
Aid Dissolution (if necessary): If the compound does not dissolve completely, warm the tube at 37°C for 10 minutes and/or sonicate in a water bath for 5-10 minutes.[4]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C for up to one month or -80°C for up to six months.[3]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (serum-free or complete, as required by the experiment)
-
Sterile tubes
Method A: Direct Dilution (for lower final concentrations)
-
Determine the volume of the 10 mM stock solution needed for your final desired concentration.
-
Add the calculated volume of the DMSO stock solution dropwise to the pre-warmed medium while gently swirling the flask or tube.
-
Ensure the final DMSO concentration is within the recommended limits for your cell type (ideally ≤ 0.1%).
Method B: Serial Dilution (to minimize solvent shock)
-
Prepare an intermediate dilution of the 10 mM DMSO stock in pre-warmed, serum-free medium or PBS. For example, a 1:10 dilution to create a 1 mM intermediate stock.
-
Add the required volume of the intermediate stock to your final volume of pre-warmed complete cell culture medium.
-
Gently mix the final solution before adding it to your cells.
Mandatory Visualization
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Inhibition of PTEN by this compound in the PI3K/Akt pathway.
References
- 1. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 2. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | PTEN inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. caymanchem.com [caymanchem.com]
Off-target effects of VO-Ohpic trihydrate at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VO-Ohpic trihydrate. The information focuses on understanding and mitigating potential off-target effects, particularly at high concentrations.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability or Proliferation
You are using this compound, a PTEN inhibitor, and observe a dose-dependent decrease in cell viability or proliferation, contrary to the expected pro-survival effect of activating the PI3K/Akt pathway.
Possible Causes and Solutions:
-
High Concentration-Dependent Off-Target Effects: At concentrations in the micromolar range, this compound can exhibit off-target activities that lead to anti-proliferative or pro-senescence effects in certain cell types.[1]
-
Solution: Perform a dose-response curve starting from the low nanomolar range (effective for PTEN inhibition) up to the high micromolar range to determine the concentration at which the paradoxical effects manifest. Consider using the lowest effective concentration for PTEN inhibition to minimize off-target effects.
-
-
Off-Target Inhibition of SHP1: this compound has been shown to inhibit the tyrosine phosphatase SHP1 with an IC50 in the high nanomolar to low micromolar range.[2] SHP1 is involved in various signaling pathways, and its inhibition can lead to complex cellular responses.
-
Solution: If you suspect SHP1 inhibition is contributing to your results, you can assess the phosphorylation status of known SHP1 substrates.
-
-
Cell-Type Specific Responses: The paradoxical effects of this compound have been observed in specific cancer cell lines, particularly those with low PTEN expression.[1]
-
Solution: Characterize the PTEN status of your cell line. The effects of this compound can be PTEN-dependent.[1]
-
Experimental Workflow for Troubleshooting Unexpected Viability Results:
Issue 2: Inconsistent or Non-Specific Cellular Effects
You are observing inconsistent results between experiments or effects that cannot be solely attributed to PTEN inhibition.
Possible Causes and Solutions:
-
Off-Target Kinase or Phosphatase Activity: At higher concentrations, this compound may inhibit other enzymes besides PTEN and SHP1.
-
Solution: To identify potential off-target interactions, consider performing a broad kinase or phosphatase selectivity panel. A Cellular Thermal Shift Assay (CETSA) can also be employed to confirm target engagement in a cellular context.
-
-
Compound Stability and Solubility: this compound may have limited stability or solubility in certain media, leading to inconsistent effective concentrations.
-
Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure complete dissolution before diluting into your experimental media.[1] Refer to the manufacturer's instructions for optimal storage conditions.
-
Experimental Workflow for Investigating Off-Target Engagement:
Frequently Asked Questions (FAQs)
Q1: At what concentration do off-target effects of this compound become a concern?
A1: While this compound is a potent PTEN inhibitor with an IC50 in the low nanomolar range (35-46 nM), off-target effects, such as the inhibition of SHP1 (IC50 ≈ 975 nM), are more likely to be observed at concentrations approaching the micromolar range.[2][3] Paradoxical anti-proliferative effects have been reported in some cancer cell lines at concentrations between 1-5 µM.[1]
Q2: What is the primary known off-target of this compound?
A2: The primary documented off-target is the protein tyrosine phosphatase SHP1.[2] Inhibition of SHP1 can impact various signaling pathways and should be considered when interpreting data from experiments using high concentrations of this compound.
Q3: Can this compound induce cellular senescence?
A3: Yes, in some cancer cell lines with low PTEN expression, this compound has been shown to induce cellular senescence at micromolar concentrations.[1] This is a paradoxical effect for a PTEN inhibitor and is likely due to off-target activities or complex downstream signaling at these higher concentrations.
Q4: How can I confirm that the observed effects in my experiment are due to PTEN inhibition and not off-target effects?
A4: To confirm on-target activity, you can:
-
Use the lowest effective concentration of this compound that shows PTEN inhibition (e.g., increased Akt phosphorylation).
-
Employ a secondary, structurally distinct PTEN inhibitor to see if it phenocopies the results.
-
Use genetic approaches, such as PTEN knockdown or knockout, to validate that the observed phenotype is indeed PTEN-dependent.
-
Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to PTEN in your cells.
Q5: What is the expected on-target signaling pathway activation by this compound?
A5: By inhibiting PTEN, this compound is expected to increase the cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the activation of the PI3K/Akt/mTOR signaling pathway, which is generally associated with cell survival, growth, and proliferation.[3][4]
On-Target Signaling Pathway of this compound:
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | IC50 | Concentration Range for Effect | Reference(s) |
| PTEN | 35-46 nM | Low Nanomolar | [3][5] |
| SHP1 | 975 nM | High Nanomolar to Low Micromolar | [2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is adapted from established CETSA methodologies and can be used to assess the target engagement of this compound with PTEN in intact cells.[6][7][8]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against PTEN
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with this compound at various concentrations (and a DMSO vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control (room temperature).
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot: Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting. Probe the membrane with a primary antibody against PTEN and the corresponding secondary antibody.
-
Analysis: Visualize the bands using a chemiluminescence detection system. An increase in the amount of soluble PTEN at higher temperatures in the this compound-treated samples compared to the control indicates target stabilization and engagement.
Protocol 2: SHP1 Phosphatase Activity Assay
This is a general protocol to assess the inhibitory effect of this compound on SHP1 activity in vitro.
Materials:
-
Recombinant SHP1 enzyme
-
This compound
-
DMSO (vehicle control)
-
SHP1 assay buffer (e.g., 25 mM HEPES, pH 7.2, 50 mM NaCl, 2.5 mM EDTA, 5 mM DTT)
-
Phosphopeptide substrate for SHP1 (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)
-
Stop solution (e.g., NaOH for pNPP)
-
96-well plate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the recombinant SHP1 and the substrate to their working concentrations in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted this compound or vehicle control.
-
Pre-incubation: Add the diluted SHP1 enzyme to the wells and pre-incubate with the compound for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes).
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Detection: Measure the absorbance or fluorescence of the product using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of SHP1 inhibition for each concentration of this compound and determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Understanding the Impact of DTT on VO-Ohpic Trihydrate Inhibitory Activity
For researchers, scientists, and drug development professionals utilizing the PTEN inhibitor VO-Ohpic trihydrate, this technical support center provides essential guidance on the potential influence of the reducing agent Dithiothreitol (DTT) on its experimental performance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent inhibitory activity of this compound between experiments. | 1. Variability in DTT concentration: Although research suggests DTT does not dramatically affect VO-Ohpic activity, inconsistent concentrations could contribute to minor variations. 2. Source and quality of this compound: Different commercial sources may have varying purity, leading to discrepancies in observed potency.[1] 3. Degradation of this compound stock solution: Improper storage can lead to reduced efficacy. | 1. Maintain a consistent concentration of DTT in your assay buffer across all experiments. If troubleshooting, consider performing the assay in the absence of DTT to assess its impact. 2. Ensure the use of a high-purity, validated source of this compound. Note the lot number in your experimental records. 3. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them under recommended conditions. Avoid repeated freeze-thaw cycles. |
| Weaker than expected PTEN inhibition by this compound. | 1. Suboptimal assay conditions: Factors such as pH, temperature, and incubation time can influence enzyme kinetics and inhibitor potency. 2. High concentration of the PTEN enzyme: An excess of the enzyme can lead to an underestimation of the inhibitor's potency. 3. Presence of interfering substances in the assay buffer: Components other than DTT could potentially interact with this compound. | 1. Optimize your PTEN inhibition assay parameters. Refer to established protocols for PTEN activity assays. 2. Titrate the concentration of recombinant PTEN to ensure it is within the linear range of the assay. 3. Systematically evaluate the components of your assay buffer to identify any potential interfering substances. |
| Discrepancy between in-house IC50 values and published data. | 1. Different assay methodologies: Variations in the substrate used (e.g., PIP3 vs. a synthetic substrate) or the detection method can yield different IC50 values.[2] 2. Presence or absence of DTT: While the effect is not reported as dramatic, the presence of DTT should be noted when comparing results. 3. Purity of the inhibitor: As mentioned, the purity of the this compound can significantly impact its measured potency.[1] | 1. Carefully document your experimental protocol, including the substrate and detection method, and compare it to the methodologies of the cited literature. 2. Report the DTT concentration used in your assay when presenting your IC50 values. 3. If possible, verify the purity of your this compound. |
Frequently Asked Questions (FAQs)
Q1: Does DTT significantly affect the inhibitory activity of this compound against PTEN?
A1: Based on available research, the dramatic reduction in inhibitory activity seen with some other vanadium-based PTEN inhibitors (bisperoxovanadium compounds) in the presence of DTT is not observed with this compound.[1] Therefore, DTT is not expected to be a major interfering substance for VO-Ohpic's function.
Q2: Why is DTT included in some PTEN inhibition assay buffers?
A2: DTT is a reducing agent commonly used in enzyme assays to maintain the reduced state of cysteine residues in the enzyme's active site, which can be crucial for catalytic activity. It helps to prevent the formation of disulfide bonds that could inactivate the enzyme.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the tumor suppressor PTEN (phosphatase and tensin homolog).[3] By inhibiting PTEN's lipid phosphatase activity, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the accumulation of PIP3 and subsequent activation of the PI3K/Akt signaling pathway, which promotes cell survival, growth, and proliferation.
Q4: What are the reported IC50 values for this compound against PTEN?
A4: The IC50 value of this compound for PTEN inhibition has been reported to be in the range of 35-46 nM in assays using the natural substrate PIP3.[2][3] However, one study reported a weaker IC50 of 6.74 µM, suggesting that the potency can be influenced by the commercial source of the inhibitor and the specific assay conditions.[1]
Q5: Are there any known off-target effects of this compound?
A5: While considered selective for PTEN, some studies have shown that this compound can also inhibit other phosphatases, such as SHP1, with similar or even greater potency than PTEN under certain experimental conditions.[1] Researchers should consider this possibility when interpreting their results.
Data Presentation
Table 1: Inhibitory Potency of this compound against PTEN
| Inhibitor | Target | IC50 Value | DTT Presence | Reference |
| This compound | PTEN | 35 nM | Not Specified | [3] |
| This compound | PTEN | 46 ± 10 nM | Not Specified | [2] |
| This compound | PTEN | 6.74 µM | Not explicitly stated, but the study investigated the effects of reducing agents. | [1] |
Note: The study by Spinelli et al. (2014) qualitatively states that DTT did not have a dramatic effect on VO-Ohpic's inhibitory activity, unlike other vanadium compounds. However, a direct quantitative comparison of IC50 values with and without DTT was not provided.
Experimental Protocols
Key Experiment: In Vitro PTEN Phosphatase Activity Assay (Adapted from Spinelli et al., 2014)
This protocol describes a general method to assess the inhibitory activity of this compound on PTEN.
Materials:
-
Recombinant human PTEN enzyme
-
This compound
-
DiC8-Phosphatidylinositol 3,4,5-trisphosphate (PIP3) substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT (or desired concentration)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Allow color to develop according to the manufacturer's instructions.
-
Measure the absorbance at approximately 620 nm using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a PTEN inhibition assay.
References
Best practices for handling VO-Ohpic trihydrate powder.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling VO-Ohpic trihydrate powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] Its primary mechanism of action is the inhibition of PTEN's lipid phosphatase activity, which leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, activates downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[2][4]
2. What are the recommended storage conditions for this compound powder and its solutions?
Proper storage is critical to maintain the stability and activity of this compound. For the solid powder, long-term storage at -20°C is recommended.[1][5][6] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for shorter periods (approximately one month).[2][5] It is generally advised to use freshly prepared solutions for in vivo experiments.[5]
3. In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][5] It is insoluble in water.[1][5] For in vivo applications, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][7]
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Powder
Q: I am having trouble dissolving the this compound powder in DMSO. What should I do?
A: If you encounter solubility issues, you can try the following steps:
-
Gentle Warming: Warm the solution at 37°C for about 10 minutes.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][7]
-
Fresh Solvent: Ensure you are using fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[2][5]
Issue 2: Inconsistent or No Effect in Cell-Based Assays
Q: My cell-based assay is showing inconsistent results or no effect after treatment with this compound. What could be the cause?
A: Several factors could contribute to this issue:
-
PTEN Expression Levels: The effect of this compound is dependent on the expression level of PTEN in the cell line. Cells with low or absent PTEN expression may show a diminished or no response.[8][9]
-
Inhibitor Concentration: The effective concentration can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration. In NIH 3T3 and L1 fibroblasts, Akt phosphorylation reached saturation at 75 nM.[1]
-
Incubation Time: The duration of treatment can influence the observed effect. For example, in some hepatocellular carcinoma cell lines, effects on cell viability were observed after 72 hours of treatment.[8]
-
Stock Solution Stability: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2][5]
Issue 3: Unexpected Cellular Effects
Q: I am observing cellular effects that are not directly related to the PI3K/Akt pathway. Is this expected?
A: While the primary target of this compound is PTEN, its inhibition can lead to downstream effects on other pathways. For instance, it has been shown to influence the Nrf-2 signaling pathway and induce cellular senescence in some cancer cell lines.[8][10] It is important to consider the broader cellular context and potential off-target or downstream effects in your experimental system.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 415.20 g/mol | [2][5] |
| Formula | C₁₂H₁₆N₂O₁₁V | [1][5] |
| Appearance | Crystalline solid | [1][6] |
| CAS Number | 476310-60-8 | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL | [5] |
| Water | Insoluble (< 0.1 mg/mL) | [5] |
| Ethanol | ≥ 45.8 mg/mL (with ultrasonic) | [1] |
| PBS (pH 7.2) | ~1 mg/mL | [6] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | ≥ 3 years | [2][5][6] |
| In Solvent (DMSO) | -80°C | 1 year | [2][7] |
| In Solvent (DMSO) | -20°C | 1 month | [2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 415.20 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.152 mg of the powder in 1 mL of DMSO.
-
If the powder does not dissolve completely, warm the solution at 37°C for 10 minutes and/or sonicate in an ultrasonic bath.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2][5]
Protocol 2: In Vitro PTEN Inhibition Assay (Phosphate Release Assay)
This protocol is adapted from a general method for assessing PTEN activity.[1]
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT).
-
Incubate recombinant PTEN enzyme with varying concentrations of this compound in the reaction buffer for 10-15 minutes at room temperature.[1]
-
Initiate the phosphatase reaction by adding the substrate, such as PIP3.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction and measure the amount of released phosphate using a suitable detection method, such as Malachite Green assay.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 for this compound has been reported to be approximately 35-46 nM.[2][5]
Mandatory Visualization
Caption: Signaling pathway of PTEN inhibition by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
How to ensure complete dissolution of VO-Ohpic trihydrate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving the complete dissolution of VO-Ohpic trihydrate for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is soluble in DMSO at concentrations of 25 mM or greater (≥ 50 mg/mL).[1][2] For in vivo experiments, a co-solvent system is typically required.
Q2: Is this compound soluble in aqueous solutions like water or PBS?
A2: No, this compound is poorly soluble in water.[2][3] One supplier notes solubility in PBS (pH 7.2) at approximately 1 mg/mL, though DMSO is the more common and reliable solvent for initial stock preparation.[4]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]
-
Gentle warming: Warm the solution to 37°C for about 10 minutes.[5][6]
-
Sonication: Use an ultrasonic bath to aid dissolution.[5][6][7]
Q4: How should I prepare this compound for in vivo animal studies?
A4: For in vivo administration, a multi-solvent system is often used to maintain solubility upon injection. A common formulation involves first dissolving the compound in DMSO, then sequentially adding other solvents like PEG300, Tween-80, and finally saline.[3][7] It is recommended to prepare these solutions fresh on the day of use.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed after adding aqueous buffer to DMSO stock. | The compound is not soluble in aqueous solutions. | Increase the proportion of DMSO or other organic co-solvents in the final working solution. Prepare dilutions immediately before use. |
| Inconsistent results between experiments. | Incomplete dissolution of the compound. | Ensure complete dissolution of the stock solution by warming and/or sonicating.[5][6] Visually inspect for any particulate matter before use. |
| Cloudy or hazy solution. | Use of old or wet DMSO. | Use a fresh, unopened bottle of anhydrous DMSO.[2] |
Quantitative Solubility Data
| Solvent | Concentration | Source |
| DMSO | ≥ 50 mg/mL (120.42 mM) | [2][3] |
| DMSO | 25 mM | [1] |
| DMSO | >10 mM | [5][6] |
| Water | < 0.1 mg/mL (insoluble) | [2][3] |
| PBS (pH 7.2) | 1 mg/mL | [4] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (6.02 mM) | [3] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.02 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution briefly to mix.
-
If the compound is not fully dissolved, warm the tube at 37°C for 10 minutes.[5][6]
-
Following warming, place the tube in an ultrasonic bath for a few minutes to ensure complete dissolution.[5][6]
-
Visually inspect the solution to confirm there are no visible particles.
-
Store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
Protocol 2: Preparation of an In Vivo Formulation
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the co-solvents with gentle mixing after each addition. A typical formulation is:
-
Ensure the final solution is clear and free of precipitation.
-
This working solution should be prepared fresh on the day of the experiment.[2]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of PTEN inhibition by VO-Ohpic.
References
- 1. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
Navigating Cell Line Specific Responses to VO-Ohpic Trihydrate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing VO-Ohpic trihydrate, a potent and specific inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). As experimental outcomes can vary significantly between different cell lines, this resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful application of this compound in your research.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of PTEN, a phosphatase that negatively regulates the PI3K/Akt signaling pathway.[1][2][3] By inhibiting PTEN's lipid phosphatase activity, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, activates downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][4]
Q2: Why do different cell lines exhibit varied responses to this compound?
A2: The cellular response to this compound is highly dependent on the endogenous expression level and mutation status of PTEN in a given cell line.[1][5] Cell lines with low but present PTEN expression (e.g., Hep3B) are often sensitive to the inhibitor, leading to outcomes like induced senescence.[1][5] In contrast, cells with high PTEN expression (e.g., PLC/PRF/5) may show a lesser response, while PTEN-negative cells (e.g., SNU475) are typically unresponsive to its effects.[1][5]
Q3: What is the reported IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) for this compound against PTEN is consistently reported in the low nanomolar range, indicating its high potency. Different studies have reported IC50 values of approximately 35 nM and 46 ± 10 nM.[1][6]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[1][2][7] For in vitro experiments, it is common to prepare a stock solution in DMSO (e.g., 100 μM) and then dilute it to the desired working concentration in the cell culture medium.[8] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended.[6][7] Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, but it is advisable to prepare fresh working solutions for each experiment.[2][6]
II. Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or signaling pathways (e.g., no change in p-Akt levels). | 1. PTEN-negative cell line: The cell line may not express PTEN, the direct target of this compound.[1][5] 2. Incorrect dosage: The concentration of the inhibitor may be too low to elicit a response. 3. Degraded compound: Improper storage or handling may have led to the degradation of this compound. | 1. Confirm PTEN expression: Verify the PTEN status of your cell line via Western blot or qPCR. Select a cell line with known PTEN expression for your experiments. 2. Perform a dose-response curve: Test a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration for your specific cell line.[2][9] 3. Use fresh compound: Prepare a fresh stock solution from a reliable source and store it properly. |
| Unexpected cytotoxicity or off-target effects. | 1. High concentration: The concentration of this compound may be too high, leading to non-specific effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.[7] | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response experiments. 2. Include a vehicle control: Always include a control group treated with the same concentration of the solvent to assess its potential toxicity.[9] For in vivo studies in sensitive mice, keep DMSO concentration below 2%.[7] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell confluency, passage number, or media composition can affect cellular responses. 2. Inconsistent inhibitor preparation: Variations in the preparation of this compound working solutions. | 1. Standardize cell culture protocols: Maintain consistent cell culture practices for all experiments. 2. Prepare fresh dilutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment to ensure consistency. |
| Precipitation of the compound in the culture medium. | Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | Use sonication or gentle warming: If precipitation occurs during the preparation of the stock solution, gentle warming (e.g., 37°C) or sonication can aid in dissolution.[2][6] Ensure the final concentration in the medium is below the solubility limit. |
III. Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (PTEN inhibition) | 35 nM | Recombinant PTEN (PIP3-based assay) | [1] |
| IC50 (PTEN inhibition) | 46 ± 10 nM | Recombinant PTEN (OMFP-based assay) | [6][8] |
| Effective Concentration (Akt Phosphorylation) | Saturation at 75 nM | NIH 3T3 and L1 fibroblasts | [2] |
| Effective Concentration (Cell Viability Inhibition) | 0-5 µM (72h) | Hep3B, PLC/PRF/5 | [1] |
Table 2: Cell Line Specific Responses to this compound
| Cell Line | PTEN Status | Observed Response to this compound | Reference |
| Hep3B | Low expression | Inhibition of cell viability, proliferation, and colony formation; Induction of senescence; G2/M cell cycle arrest. | [1][5][10] |
| PLC/PRF/5 | High expression | Lesser inhibition of cell viability compared to Hep3B. | [1][5] |
| SNU475 | Negative | No effect on cell viability. | [1][5] |
| NIH 3T3 & L1 | - | Dose-dependent increase in Akt phosphorylation. | [2] |
| MDA PCa-2b | - | Suppression of tumor growth in xenografts. | [2] |
| Ovarian Cancer Cells | - | Synergistic inhibitory effects when combined with olaparib. | [11] |
IV. Detailed Experimental Protocols
Protocol 1: In Vitro PTEN Inhibition Assay (Phosphate Release Assay)
-
Enzyme Preparation: Use recombinant PTEN protein. Ensure the enzyme preparation is tested for linearity.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 μM). Further dilute to various concentrations with assay buffer containing 1% DMSO.
-
Pre-incubation: Incubate the recombinant PTEN enzyme with different concentrations of this compound for 10 minutes at room temperature.
-
Reaction Initiation: Start the phosphatase reaction by adding the substrate, such as phosphatidylinositol 3,4,5-triphosphate (PIP3) or 3-O-methylfluorescein phosphate (OMFP).
-
Incubation: Incubate the reaction mixture at 30°C for 20 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding a colorimetric reagent (e.g., malachite green-based reagent).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green assay) to quantify the released phosphate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Protocol 2: Western Blotting for p-Akt Levels
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.
Protocol 3: Cell Viability Assay (BrdU Incorporation)
-
Cell Seeding: Plate 3x10³ cells per well in a 96-well plate.
-
Treatment: Treat the cells with varying concentrations of this compound for 72 hours.
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the wells 24 hours before the end of the treatment period.
-
Detection: Measure the incorporation of BrdU into the DNA using a colorimetric immunoassay according to the manufacturer's instructions.
-
Data Analysis: Express the results as the percentage of inhibition of BrdU incorporation compared to the vehicle-treated control.[1]
V. Visualizing Signaling Pathways and Workflows
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for studying this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. scbt.com [scbt.com]
- 4. pnas.org [pnas.org]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. PTEN inhibition enhances sensitivity of ovarian cancer cells to the poly (ADP-ribose) polymerase inhibitor by suppressing the MRE11-RAD50-NBN complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving reproducibility of VO-Ohpic trihydrate assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of assays involving the PTEN inhibitor, VO-Ohpic trihydrate.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | 1. Compound Solubility: this compound may precipitate out of solution, especially at higher concentrations or in aqueous buffers with low DMSO content.[1][2] 2. Reagent Quality: Degradation of the compound or variability between batches can affect potency. 3. Assay Conditions: Variations in incubation time, temperature, cell density, or substrate concentration can alter the apparent IC50. 4. Thiol Reducing Agents: The presence or absence of reducing agents like DTT in the assay buffer can impact the inhibitor's potency.[3] | 1. Ensure Complete Dissolution: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] For working solutions, sonication or gentle warming (37°C for 10 minutes) can aid dissolution.[2][4] Avoid repeated freeze-thaw cycles. 2. Quality Control: Purchase from a reputable supplier and consider testing each new batch for activity. Store the compound as recommended by the manufacturer, typically at -20°C for up to one month or -80°C for up to six months for stock solutions.[2] 3. Standardize Protocol: Maintain consistent experimental parameters across all assays. 4. Buffer Composition: Be mindful of the components in your assay buffer. If comparing results across different studies, check for the presence of reducing agents. |
| Low or No Inhibitory Activity | 1. Inactive Compound: The compound may have degraded due to improper storage or handling. 2. Insufficient Concentration: The concentrations used may be too low to elicit an effect. 3. Cell Line Resistance: Some cell lines may be less sensitive to PTEN inhibition. For instance, cells with low or no PTEN expression will not respond to this compound.[5][6] | 1. Verify Compound Integrity: Use a fresh vial of the compound or test a new batch. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. 3. Characterize Cell Line: Confirm PTEN expression in your cell line of interest via Western blot or other methods. |
| Off-Target Effects Observed | 1. Non-Specific Inhibition: At higher concentrations, VO-Ohpic may inhibit other phosphatases, such as SHP1.[3] 2. Cellular Stress: High concentrations of DMSO or the compound itself can induce cellular stress, leading to non-specific effects. | 1. Use Optimal Concentrations: Titrate the compound to the lowest effective concentration. 2. Include Control Experiments: Use appropriate controls, such as a different PTEN inhibitor or a structurally related but inactive compound, to confirm that the observed effects are due to PTEN inhibition. Test for effects on other phosphatases if specificity is a concern. 3. Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level.[6] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the lipid phosphatase PTEN (phosphatase and tensin homolog).[1][4][7] By inhibiting PTEN, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the accumulation of PIP3 and subsequent activation of downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.[1][5]
2. What are the typical IC50 values for this compound?
The reported IC50 values for this compound against PTEN are in the low nanomolar range. Different studies have reported slightly different values:
It is important to note that one study reported a much weaker inhibition, with an IC50 of 6.74 µM, and also observed inhibition of SHP1 at 975 nM.[3] This highlights the importance of careful experimental execution and characterization in your own system.
3. How should I prepare and store this compound solutions?
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO.[1][6] Solubility in DMSO is reported to be high (e.g., ≥121.8 mg/mL).[4]
-
Working Dilutions: Dilute the stock solution in your desired assay buffer. To aid dissolution, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath.[4] For in vivo studies, specific solvent formulations are recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][6]
-
Storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] It is recommended to use freshly prepared working solutions.[2]
4. What are the key signaling pathways affected by this compound?
The primary signaling pathway activated by this compound is the PI3K/Akt/mTOR pathway . By inhibiting PTEN, VO-Ohpic leads to the phosphorylation and activation of Akt, which in turn activates mTOR and other downstream effectors.[1][5] Some studies have also shown that VO-Ohpic can lead to the activation of the ERK1/2 pathway .[5][8] In some contexts, it has also been shown to activate the Nrf-2 signaling pathway .[9]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PTEN) | 35 nM | [1][4] |
| 46 ± 10 nM | [2] | |
| 6.74 µM | [3] | |
| IC50 (SHP1) | 975 nM | [3] |
| Solubility in DMSO | ≥ 72 mg/mL | [1] |
| ≥ 121.8 mg/mL | [4] | |
| In Vivo Dosage (Mice) | 10 µg/kg (intraperitoneal injection) | [2][4] |
Experimental Protocols
In Vitro PTEN Inhibition Assay (Malachite Green Assay)
This protocol is adapted from methodologies described in the literature.[10]
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tris, pH 7.4, 2 mM DTT.
-
Substrate (PIP3): Dissolve in distilled water to a final concentration of 1 mM. Further dilute to the desired working concentration in assay buffer.
-
This compound: Prepare a stock solution in DMSO and dilute to various concentrations in the assay buffer.
-
Recombinant PTEN enzyme.
-
Malachite Green Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl.
-
-
Assay Procedure:
-
Pre-incubate the PTEN enzyme with varying concentrations of this compound for 10 minutes at room temperature. Include a no-inhibitor control.
-
Initiate the reaction by adding the PIP3 substrate.
-
Incubate at 30°C for 20 minutes.
-
Stop the reaction by adding 2.25 volumes of the Malachite Green Reagent.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at 650 nm.
-
Correct for background absorbance from VO-Ohpic in the assay buffer.[10]
-
Western Blot for Akt Phosphorylation
This protocol allows for the assessment of PTEN inhibition in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 72 hours).[5] Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Experimental workflow for assessing PTEN inhibition by this compound in cells.
Caption: Simplified signaling pathway of this compound action through PTEN inhibition.
Caption: A logical troubleshooting guide for this compound assay reproducibility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 7. scbt.com [scbt.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PTEN Inhibitors: VO-Ohpic Trihydrate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-characterized PTEN inhibitor, VO-Ohpic trihydrate, against other commonly used small molecule inhibitors of the Phosphatase and Tensin homolog (PTEN) enzyme. The content is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction to PTEN Inhibition
PTEN is a critical tumor suppressor protein that acts as a dual-specificity phosphatase. Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/AKT signaling pathway.[1] By converting PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively antagonizes the PI3K/AKT pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[2][3] The loss or inactivation of PTEN is a frequent event in a wide range of human cancers, leading to hyperactivation of the PI3K/AKT pathway and promoting tumorigenesis.[2] Consequently, the pharmacological inhibition of PTEN has emerged as a valuable strategy in various research contexts, including cancer biology and regenerative medicine.[4]
This compound is a potent and specific small-molecule inhibitor of PTEN.[5][6] This guide will compare its performance with other notable PTEN inhibitors, focusing on their in vitro potency, selectivity, and cellular effects.
Quantitative Comparison of PTEN Inhibitors
The following table summarizes the in vitro potency of this compound and other selected PTEN inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. It is important to note that IC50 values can vary between studies depending on the specific assay conditions.
| Compound | PTEN IC50 | Selectivity Profile (IC50) | Reference(s) |
| This compound | 35 nM - 46 nM | PTP1B: >10 µM, PTP-β: >10 µM, SHP-1: ~100 nM | [5][6][7] |
| bpV(HOpic) | 14 nM | PTP1B: ~4.9 µM, PTP-β: ~25 µM | [7][8] |
| bpV(phen) | 38 nM | PTP1B: 920 nM, PTP-β: 343 nM, SHP-1: ~100 nM (in absence of DTT) | [7] |
| SF1670 | 2 µM | - | [7][8] |
Mechanism of Action and Cellular Effects
This compound and other vanadium-based compounds, such as the bpV series, inhibit PTEN's lipid phosphatase activity. This leads to an accumulation of PIP3 at the cell membrane, resulting in the subsequent activation of downstream signaling proteins, most notably the serine/threonine kinase AKT.[5][9] The phosphorylation of AKT at key residues (Threonine 308 and Serine 473) is a hallmark of PTEN inhibition and leads to the activation of a cascade of cellular processes that promote cell survival and proliferation.[9] In some cellular contexts, PTEN inhibition by VO-Ohpic has also been shown to induce cellular senescence, a form of cell cycle arrest, which can suppress tumor growth.[4][10]
Experimental Data and Protocols
This section provides an overview of key experiments used to characterize PTEN inhibitors and detailed methodologies for their execution.
In Vitro PTEN Inhibition Assay (Malachite Green Assay)
The Malachite Green Assay is a colorimetric method used to measure the amount of free phosphate released from a substrate, in this case, PIP3, by the enzymatic activity of PTEN. Inhibition of PTEN results in a lower amount of free phosphate.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM DTT, 10 mM MgCl2).
-
Prepare a stock solution of the PTEN inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the substrate, PIP3.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.[11]
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, purified recombinant PTEN enzyme, and serial dilutions of the PTEN inhibitor.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.[7]
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for PTEN Inhibition (Western Blot for p-Akt)
This assay assesses the downstream effects of PTEN inhibition in a cellular context by measuring the phosphorylation of its key target, AKT. An increase in phosphorylated AKT (p-Akt) indicates a decrease in PTEN activity.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with wild-type PTEN) in appropriate growth medium.
-
Treat the cells with various concentrations of the PTEN inhibitor for a specified duration (e.g., 1-24 hours). Include a vehicle-only control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt. The ratio of p-Akt to total Akt indicates the level of Akt activation.[7]
-
Cell Viability/Proliferation Assays (MTS/MTT Assay)
These colorimetric assays are used to assess the effect of PTEN inhibitors on cell viability and proliferation. Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, and the amount of formazan is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the PTEN inhibitor. Include a vehicle-only control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add the MTS or MTT reagent to each well according to the manufacturer's protocol.[12][13]
-
Incubate for the recommended time to allow for color development.
-
If using MTT, a solubilization step is required to dissolve the formazan crystals.[13]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Visualizing Key Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PTEN signaling pathway and typical experimental workflows.
References
- 1. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. interchim.fr [interchim.fr]
- 12. bitesizebio.com [bitesizebio.com]
- 13. resources.amsbio.com [resources.amsbio.com]
A Comparative Guide to the Efficacy of PTEN Inhibitors: VO-Ohpic Trihydrate and bpV(HOpic)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely used phosphatase and tensin homolog (PTEN) inhibitors: VO-Ohpic trihydrate and bpV(HOpic). The information presented is collated from various studies and is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and bpV(HOpic) based on available in vitro and cellular studies. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Parameter | This compound | bpV(HOpic) |
| Target | PTEN | PTEN, Protein Tyrosine Phosphatases (PTPs) |
| IC50 for PTEN | 35 nM[1][2][3], 46 ± 10 nM[4] | 14 nM[5] |
| Selectivity | Highly selective for PTEN over other phosphatases like CBPs, SopB, myotubularin, SAC1, and PTP-β[1]. However, one study reported inhibition of SHP1 with similar or greater potency than PTEN[6]. | Potent inhibitor of PTEN. Also inhibits other PTPs such as PTP-β and PTP-1B, but with approximately 350 and 1800-fold higher IC50 values, respectively. |
| Mechanism of Action | Reversible, noncompetitive inhibitor of PTEN's lipid phosphatase activity[5]. | Potent inhibitor of PTEN, leading to the activation of downstream signaling pathways. |
| Cellular Effects | Increases Akt phosphorylation at Ser473 and Thr308[1]. Inhibits cell viability and proliferation in certain cancer cell lines[2]. | Increases Akt and ERK1/2 phosphorylation. Promotes cell proliferation and migration in specific cell types. |
| In Vivo Effects | Can reduce tumor growth in xenograft models and has shown cardioprotective effects[1][2]. | Has demonstrated neuroprotective activity and can ameliorate liver ischemia/reperfusion injury in animal models. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental setups.
In Vitro PTEN Inhibition Assay (Malachite Green Assay)
This assay quantifies the amount of free phosphate released from a PTEN substrate, such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3), as a measure of PTEN activity.
Materials:
-
Recombinant human PTEN protein
-
PIP3 substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
This compound or bpV(HOpic) stock solution
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the PTEN inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant PTEN protein to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green Phosphate Detection Kit according to the manufacturer's instructions[7][8][9][10].
-
Measure the absorbance at approximately 620-660 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-Akt (Ser473)
This cell-based assay assesses the downstream effect of PTEN inhibition by measuring the phosphorylation of its key substrate, Akt.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PTEN inhibitor (this compound or bpV(HOpic))
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and an anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of the PTEN inhibitor for a specified duration. Include a vehicle-treated control.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C[4][11][12][13].
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control to normalize the phospho-Akt signal.
Cell Viability Assay (MTS Assay)
This assay determines the effect of the PTEN inhibitor on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Cell culture medium
-
PTEN inhibitor
-
96-well cell culture plates
-
MTS reagent
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PTEN inhibitor. Include a vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C[14][15][16].
-
Measure the absorbance at approximately 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the mechanism of action of its inhibitors.
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of VO-Ohpic and bpV(HOpic).
Experimental Workflow
The following diagram outlines a general experimental workflow for comparing the efficacy of PTEN inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 4. PTEN attenuates PIP3/Akt signaling in the cochlea of the aging CBA/J mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
A Comparative Guide to the Selectivity of VO-Ohpic Trihydrate for PTEN
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of VO-Ohpic trihydrate against the tumor suppressor phosphatase PTEN (Phosphatase and Tensin Homolog) and other key cellular phosphatases. The data and protocols presented are derived from published experimental findings to aid in the evaluation of this compound as a selective research tool.
Data Presentation: Inhibitory Activity Profile
This compound is a potent, cell-permeable inhibitor of PTEN.[1][2][3] Its selectivity is a critical factor for its use in cellular and in vivo studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against PTEN and other phosphatases.
| Phosphatase | IC50 (nM) | Selectivity Fold (vs. PTEN)¹ | Reference |
| PTEN | 35 - 46 | - | [1][3][4] |
| SHP1 | 975 | ~28-fold | [5] |
| PTP1B | High µM Range (>10,000) | > ~285-fold | [4] |
| SHP2 | High µM Range (>10,000) | > ~285-fold | [4] |
| CDC25A | High µM Range (>10,000) | > ~285-fold | [4] |
¹Selectivity fold is calculated using the lowest reported IC50 for PTEN (35 nM) for a conservative estimate.
Note: While multiple studies confirm the high selectivity of VO-Ohpic for PTEN over most protein tyrosine phosphatases (PTPs)[2][4], some evidence suggests that under certain assay conditions, its potency against SHP1 is within a comparable range, a factor that should be considered in experimental design.[5][6]
Key Experimental Protocols
The inhibitory potency of this compound is typically determined using in vitro phosphatase activity assays. Below are detailed methodologies for two common approaches.
PIP₃-Based PTEN Activity Assay (Malachite Green Detection)
This assay measures the release of inorganic phosphate from PTEN's primary physiological substrate, PIP₃ (Phosphatidylinositol (3,4,5)-trisphosphate).
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: 100 mM Tris (pH 7.4) with 2 mM DTT.
-
Dissolve this compound in fresh DMSO to create a stock solution (e.g., 100 µM) and prepare serial dilutions.[4]
-
Prepare recombinant PTEN enzyme in the assay buffer.
-
Prepare the substrate solution: PIP₃ mixed with a suitable carrier like octylglucoside.
-
-
Inhibition Reaction:
-
In a 96-well plate, add the desired concentration of this compound to the wells.
-
Add the recombinant PTEN enzyme to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.[4]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the PIP₃ substrate to the wells.
-
Incubate for a defined period (e.g., 20-30 minutes) at room temperature, ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction and measure the released inorganic phosphate using a Malachite Green-based colorimetric detection reagent.
-
Read the absorbance at ~620 nm.
-
-
Data Analysis:
-
Correct for background absorbance from wells containing the inhibitor without the enzyme.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
OMFP-Based PTEN Activity Assay (Fluorescence Detection)
This high-throughput method uses a synthetic substrate, 3-O-methylfluorescein phosphate (OMFP), which becomes fluorescent upon dephosphorylation.
Protocol:
-
Reagent Preparation:
-
Inhibition and Enzymatic Reaction:
-
Perform the pre-incubation of PTEN with this compound for 10 minutes at room temperature in a 96-well plate.[4]
-
Start the reaction by adding the OMFP substrate.
-
-
Detection:
-
Measure the increase in fluorescence (Excitation/Emission ~485/525 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the fluorescence curve.
-
Calculate the percentage of inhibition and determine the IC50 value. This method has been shown to yield IC50 values for VO-Ohpic (46 ± 10 nM) that are in good agreement with PIP₃-based assays.[4]
-
Visualizations: Pathways and Workflows
PTEN Signaling Pathway and Point of Inhibition
// Nodes Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTEN [label="PTEN", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VO_Ohpic [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Receptor -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label=" Phosphorylates ", arrowhead=vee, dir=forward, fontsize=8, fontcolor="#5F6368"]; PIP2 -> PI3K [style=invis]; // for layout PTEN -> PIP3 [arrowhead=tee, color="#EA4335", label=" Dephosphorylates ", fontsize=8, fontcolor="#EA4335"]; VO_Ohpic -> PTEN [arrowhead=tee, color="#EA4335", penwidth=2.0]; PIP3 -> AKT [label="Activates", fontsize=8, fontcolor="#5F6368"]; AKT -> mTOR [label="Activates", fontsize=8, fontcolor="#5F6368"]; mTOR -> CellGrowth [label="Promotes", fontsize=8, fontcolor="#5F6368"];
// Invisible edges for alignment {rank=same; Receptor; PIP2;} {rank=same; PI3K; PTEN; VO_Ohpic;} {rank=same; PIP3;} {rank=same; AKT;} {rank=same; mTOR;} {rank=same; CellGrowth;} } PTEN negatively regulates the PI3K/AKT pathway. VO-Ohpic inhibits PTEN.
General Experimental Workflow for IC50 Determination
// Nodes A [label="Prepare Reagents\n(Enzyme, Buffer,\nInhibitor Dilutions)"]; B [label="Pre-incubate Enzyme\nwith VO-Ohpic\n(10 min @ RT)"]; C [label="Initiate Reaction\n(Add Substrate:\nPIP3 or OMFP)"]; D [label="Measure Activity\n(Absorbance or\nFluorescence)"]; E [label="Data Analysis\n(Calculate % Inhibition,\nDetermine IC50)"];
// Edges A -> B -> C -> D -> E; } A standardized workflow ensures reproducible IC50 determination.
Selectivity Profile of this compound
// Central Node Inhibitor [label="VO-Ohpic\ntrihydrate", fillcolor="#FFFFFF", fontcolor="#202124", shape=doublecircle];
// Target Nodes PTEN [label="PTEN", fillcolor="#34A853", fontcolor="#FFFFFF"]; SHP1 [label="SHP1", fillcolor="#FBBC05", fontcolor="#202124"]; OtherPTPs [label="Other PTPs\n(PTP1B, SHP2, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Inhibitor -> PTEN [label="IC50 = 35 nM\n(High Potency)", color="#34A853", penwidth=2.5, fontcolor="#34A853"]; Inhibitor -> SHP1 [label="IC50 = 975 nM\n(Moderate Potency)", color="#FBBC05", penwidth=1.5, fontcolor="#5F6368"]; Inhibitor -> OtherPTPs [label="IC50 > 10,000 nM\n(Low Potency)", color="#EA4335", penwidth=1.0, fontcolor="#EA4335"]; } VO-Ohpic shows high potency for PTEN and lower potency for other phosphatases.
References
Validating PTEN Inhibition: A Comparative Guide to VO-Ohpic Using Phospho-Akt Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VO-Ohpic, a potent PTEN inhibitor, with other commercially available alternatives. The validation of PTEN inhibition is demonstrated through the downstream signaling event of Akt phosphorylation. Experimental data, detailed protocols, and pathway diagrams are presented to assist researchers in making informed decisions for their studies.
Performance Comparison of PTEN Inhibitors
The efficacy of a PTEN inhibitor is often determined by its potency in inhibiting PTEN's phosphatase activity, which in turn leads to an increase in phosphorylated Akt (p-Akt). The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency.
| Inhibitor | IC50 (in vitro) | Key Characteristics |
| VO-Ohpic | 35 nM[1] | A potent, cell-permeable vanadium-based compound that acts as a specific PTEN inhibitor.[1] |
| bpV(HOpic) | 14 nM[2] | A potent, reversible, and selective PTEN inhibitor.[2] |
| SF1670 | 2 µM[3] | A specific PTEN inhibitor used in various in vitro and in vivo studies.[3][4] |
| Curcumin | Varies | A natural compound reported to inhibit PTEN, though with lower specificity compared to synthetic inhibitors.[2] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental evidence from western blot analysis consistently demonstrates that treatment of various cell lines with these inhibitors leads to a significant increase in the levels of phosphorylated Akt (p-Akt) at Serine 473, a key indicator of PTEN inhibition and PI3K/Akt pathway activation. While direct quantitative comparisons from a single study are limited, individual studies show a robust increase in the p-Akt/total Akt ratio upon treatment with VO-Ohpic, bpV(HOpic), and SF1670.[4][5][6]
Experimental Protocols
Validating PTEN Inhibition via Western Blotting for Phospho-Akt
This protocol outlines the key steps to assess the efficacy of PTEN inhibitors by measuring the phosphorylation of Akt.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, PC-3, or other cell lines with intact PTEN) at a suitable density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment to reduce basal Akt phosphorylation.
-
Treat the cells with the PTEN inhibitor (e.g., VO-Ohpic, bpV(HOpic), SF1670) at various concentrations and for different time points (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle-treated control group.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
4. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060) overnight at 4°C with gentle agitation.[8] The recommended dilution should be optimized but is typically 1:1000 in 5% BSA in TBST.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total Akt (e.g., Cell Signaling Technology #9272).[9]
-
Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Akt to total Akt for each sample to determine the fold change in Akt phosphorylation upon inhibitor treatment compared to the vehicle control.
Visualizing the Mechanism and Workflow
To better understand the processes described, the following diagrams have been generated.
Caption: The PI3K/Akt signaling pathway and the inhibitory effect of VO-Ohpic on PTEN.
Caption: A typical workflow for measuring p-Akt levels using Western blotting.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SF1670 inhibits apoptosis and inflammation via the PTEN/Akt pathway and thus protects intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor SF1670 augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Akt Antibody | Cell Signaling Technology [cellsignal.com]
In Vivo Therapeutic Efficacy of VO-Ohpic Trihydrate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of VO-Ohpic trihydrate, a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), with other alternative PTEN inhibitors. The data presented is compiled from various preclinical studies to assist researchers in evaluating its potential for further development.
Overview of this compound
This compound is a vanadium-based small molecule that selectively inhibits the lipid phosphatase activity of PTEN, a critical tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway.[1][2] By inhibiting PTEN, this compound leads to the activation of Akt and its downstream targets, which can promote cell survival and, paradoxically, induce senescence in certain cancer cells.[3][4] In vivo studies have demonstrated its therapeutic potential in various disease models, including cancer and cardiovascular conditions.[5][6]
Comparative Performance of PTEN Inhibitors
While direct head-to-head in vivo comparative studies are limited, this section summarizes the available preclinical data for this compound and other notable PTEN inhibitors, such as the bisperoxovanadium compound bpV(phen) and SF1670.
In Vivo Efficacy in Cancer Models
| Compound | Cancer Model | Animal Model | Dosage & Administration | Key Findings | Reference(s) |
| This compound | Hepatocellular Carcinoma (Hep3B xenograft) | Nude mice | 10 mg/kg, i.p. | Significantly inhibited tumor growth. Associated with an increase in p-AKT and p-ERK1/2 levels in tumor tissue. | [3][5] |
| This compound | Prostate Cancer (MDA PCa-2b xenograft) | Mice | Not specified | Showed significant tumor growth suppression and increased survival. | [1] |
| bpV(phen) | Not specified | Male BALB/c nude athymic mice | 5 mg/kg, i.p., daily for 38 days | Caused a significant reduction in average tumor volume. | [7] |
| SF1670 | Pancreatic Cancer (Aspc-1 & Panc-1 xenografts) | Not specified | 10 mg/kg and 30 mg/kg | Dose-dependent reduction in tumor volume. | [8] |
In Vivo Efficacy in Other Disease Models
| Compound | Disease Model | Animal Model | Dosage & Administration | Key Findings | Reference(s) |
| This compound | Doxorubicin-induced cardiomyopathy | Mice | Not specified | Improved heart function and reduced cardiac remodeling. | [6] |
| This compound | Kcl-induced asystolic cardiac arrest | C57BL6 mice | i.p. | Significantly increased survival, LVPmax, and dP/dt max. | [5] |
| bpV(phen) | Stroke | Not specified | Not specified | Improved functional recovery after experimental stroke. | [1] |
| SF1670 | Bacterial pneumonia in neutropenic mice | Mice | 500 nM, i.v. | Augmented bacteria-killing capability and decreased mortality. | [9] |
Experimental Protocols
In Vivo Hepatocellular Carcinoma Xenograft Study with this compound
This protocol outlines a typical experimental design for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of hepatocellular carcinoma.[3][5]
-
Cell Culture: Human hepatocellular carcinoma Hep3B cells, which have low PTEN expression, are cultured in appropriate media.
-
Animal Model: Male nude athymic mice are used for this study.
-
Tumor Implantation: A suspension of Hep3B cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg). The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Pharmacodynamic Analysis: Tumor lysates are analyzed by Western blot to assess the levels of phosphorylated Akt (p-Akt) and other downstream effectors of the PI3K/Akt pathway to confirm target engagement.
Visualizations
Signaling Pathway of PTEN Inhibition
Caption: The signaling pathway affected by this compound.
Experimental Workflow for In Vivo Validation
Caption: A general experimental workflow for in vivo validation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Comparative Analysis of VO-Ohpic on PTEN-Positive vs. PTEN-Negative Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the PTEN inhibitor, VO-Ohpic, on cells with and without functional Phosphatase and Tensin Homolog (PTEN). This analysis is supported by experimental data and detailed methodologies.
VO-Ohpic is a potent, reversible, and non-competitive small molecule inhibitor of PTEN.[1][2] PTEN is a crucial tumor suppressor gene that functions as a lipid phosphatase, antagonizing the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3][4][5][6] Loss or mutation of PTEN is a frequent event in many human cancers, leading to hyperactivation of the PI3K/AKT pathway.[3][7] This guide explores the differential impact of VO-Ohpic on cellular behavior based on PTEN status, providing valuable insights for targeted therapeutic strategies.
Mechanism of Action of VO-Ohpic
VO-Ohpic specifically targets and inhibits the enzymatic activity of PTEN.[8][9] By doing so, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1][6] This leads to an accumulation of PIP3, which in turn activates downstream signaling proteins, most notably the serine/threonine kinase AKT.[1][4] The activation of the PI3K/AKT pathway is a key outcome of PTEN inhibition by VO-Ohpic.
Data Presentation: Quantitative Analysis of VO-Ohpic's Effects
The cellular response to VO-Ohpic is highly dependent on the PTEN expression level of the cells. Experimental data from studies on various cell lines, particularly hepatocellular carcinoma (HCC) cell lines with differing PTEN status, demonstrate this differential effect.
| Cell Line | PTEN Status | Assay | Endpoint | VO-Ohpic Effect | Reference |
| Hep3B | Low PTEN expression | Cell Viability | Inhibition of viability | Significant inhibition | [10][11] |
| Cell Proliferation | Inhibition of proliferation | Significant inhibition | [10][11] | ||
| Colony Formation | Inhibition of colony formation | Significant inhibition | [10][11] | ||
| Senescence | Induction of senescence | Significant induction | [10][11] | ||
| PLC/PRF/5 | High PTEN expression | Cell Viability | Inhibition of viability | Lesser inhibition than Hep3B | [10][11] |
| Cell Proliferation | Inhibition of proliferation | Lesser inhibition than Hep3B | [10][11] | ||
| Colony Formation | Inhibition of colony formation | Lesser inhibition than Hep3B | [10][11] | ||
| SNU475 | PTEN-negative | Cell Viability | Inhibition of viability | No significant inhibition | [10][11] |
| Cell Proliferation | Inhibition of proliferation | No significant inhibition | [10][11] | ||
| Colony Formation | Inhibition of colony formation | No significant inhibition | [10][11] |
Key Findings from Quantitative Data:
-
PTEN-Low Cells are Most Sensitive: Cells with low but detectable levels of PTEN (e.g., Hep3B) exhibit the most significant response to VO-Ohpic, showing decreased cell viability, proliferation, and colony-forming ability, alongside an induction of cellular senescence.[10][11]
-
PTEN-High Cells Show Attenuated Response: Cells with high PTEN expression (e.g., PLC/PRF/5) are less sensitive to VO-Ohpic compared to PTEN-low cells.[10][11]
-
PTEN-Negative Cells are Largely Unresponsive: In cells completely lacking functional PTEN (e.g., SNU475), VO-Ohpic has minimal to no effect on cell viability, proliferation, or colony formation.[10][11] This is expected, as the drug's target is absent.
Comparison with Other PTEN Inhibitors
VO-Ohpic is one of several vanadium-based compounds that have been identified as PTEN inhibitors. Other notable inhibitors include:
-
bpV(phen) (bisperoxovanadium 1,10-phenantroline): A potent and widely used PTEN inhibitor.
-
bpV(pic) (bisperoxovanadium 5-hydroxipyridine): Another well-characterized PTEN inhibitor.
-
SF1670: A potent and specific PTEN inhibitor.[12]
While these compounds share the same target, they may differ in their specificity, potency, and off-target effects. Some studies have raised concerns about the specificity of first-generation PTEN inhibitors, including vanadium-based compounds.[13] Therefore, careful validation of their effects in specific cellular contexts is crucial.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PTEN/PI3K/AKT signaling pathway and the inhibitory action of VO-Ohpic.
Experimental Workflow Diagram
Caption: Workflow for comparing VO-Ohpic's effects on different cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
PTEN-positive and PTEN-negative cell lines
-
Complete cell culture medium
-
VO-Ohpic stock solution (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of VO-Ohpic in complete medium.
-
Remove the medium from the wells and add 100 µL of the VO-Ohpic dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest VO-Ohpic concentration).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[8]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for AKT Phosphorylation
This protocol outlines the key steps for detecting changes in AKT phosphorylation upon VO-Ohpic treatment.
Materials:
-
PTEN-positive and PTEN-negative cell lines
-
Complete cell culture medium
-
VO-Ohpic
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with VO-Ohpic at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to normalize for protein loading.
This comprehensive guide provides a framework for understanding and investigating the differential effects of VO-Ohpic on cells based on their PTEN status. The provided data, visualizations, and protocols offer a solid foundation for researchers to design and interpret experiments aimed at exploring PTEN-targeted therapies.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor suppressor PTEN: modulator of cell signaling, growth, migration and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. PTEN (gene) - Wikipedia [en.wikipedia.org]
- 7. PTEN gene: MedlinePlus Genetics [medlineplus.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. scbt.com [scbt.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Analysis of VO-Ohpic Trihydrate and Other PTEN Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of VO-Ohpic trihydrate's IC50 values and compares its performance against other common PTEN inhibitors. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development.
This compound is a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][][3] PTEN plays a crucial role in cellular regulation by acting as a negative regulator of the PI3K/Akt/mTOR signaling pathway, which is central to cell growth, proliferation, and survival.[3][4][5] Consequently, inhibitors of PTEN, such as this compound, are valuable tools for studying cellular processes and hold therapeutic potential in areas like nerve regeneration and tissue repair.[3][4][5] This guide offers an objective comparison of this compound with other vanadium-based and non-vanadium-based PTEN inhibitors, supported by experimental data.
Comparative IC50 Values of PTEN Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other selected PTEN inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.[3]
| Inhibitor | IC50 (nM) for PTEN | Other Information |
| This compound | 35 - 46 | A highly potent and selective small-molecule inhibitor of PTEN.[1][] |
| bpV(HOpic) | 14 | A potent and selective inhibitor of PTEN.[6] |
| bpV(phen) | 38 | A potent protein tyrosine phosphatase (PTP) and PTEN inhibitor.[1][7] |
| SF1670 | 2000 | A specific PTEN inhibitor, though less potent than the vanadium-based compounds.[8] |
Experimental Protocols for IC50 Determination
The determination of IC50 values for PTEN inhibitors typically involves an in vitro phosphatase activity assay. The following protocol is a synthesized methodology based on common practices described in the literature.
In Vitro PTEN Phosphatase Activity Assay (Malachite Green-Based)
This assay quantifies the enzymatic activity of PTEN by measuring the release of free phosphate from a substrate.
Materials:
-
Recombinant human PTEN protein
-
PTEN inhibitor (e.g., this compound)
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate (e.g., DiC8-PIP3)
-
PTEN reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the PTEN inhibitor in the assay buffer to achieve a range of desired concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the recombinant PTEN protein to each well. Subsequently, add the different concentrations of the inhibitor to the respective wells, including a vehicle-only control. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Initiation of Enzymatic Reaction: Initiate the enzymatic reaction by adding the PIP3 substrate to each well.[9]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[9]
-
Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a Malachite Green Phosphate Detection Kit, following the manufacturer's instructions.[9][10] This is quantified by reading the absorbance at 620 nm.[10]
-
Data Analysis: Calculate the percentage of PTEN activity relative to the untreated control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software.
Caption: Experimental workflow for determining the IC50 value of a PTEN inhibitor.
The PTEN Signaling Pathway
PTEN is a critical tumor suppressor that functions as a lipid phosphatase to negatively regulate the PI3K/Akt signaling pathway.[4][11] The primary substrate for PTEN's lipid phosphatase activity is phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] By dephosphorylating PIP3 at the 3' position of the inositol ring, PTEN converts it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[11] This action antagonizes the activity of phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate PIP3.[11]
The accumulation of PIP3 at the plasma membrane leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[11] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, proliferation, and metabolism. By inhibiting PTEN, compounds like this compound cause an increase in PIP3 levels, leading to the hyperactivation of the Akt signaling cascade.
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PTEN Inhibition in Human Disease Therapy [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. bpV (HOpic) | PTEN inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SF1670 (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 9. benchchem.com [benchchem.com]
- 10. PTEN activity assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: OMFP vs. PIP3 as Substrates for VO-Ohpic Inhibition Assays
For researchers, scientists, and drug development professionals investigating PTEN inhibitors, the choice of substrate in a VO-Ohpic inhibition assay is a critical determinant of experimental success and data reliability. This guide provides a comprehensive comparison of the artificial substrate 3-O-methylfluorescein phosphate (OMFP) and the physiological substrate phosphatidylinositol 3,4,5-triphosphate (PIP3), supported by experimental data and detailed protocols.
The tumor suppressor PTEN (phosphatase and tensin homolog) is a dual-specificity phosphatase that primarily dephosphorylates the lipid second messenger PIP3, thereby antagonizing the PI3K/Akt signaling pathway.[1][2][3] The vanadium-based compound VO-Ohpic is a potent and reversible inhibitor of PTEN.[1][4][5][6] Evaluating the efficacy of such inhibitors requires robust and reliable assay methodologies. While PIP3 is the natural substrate for PTEN, the artificial substrate OMFP presents a viable alternative for high-throughput screening and kinetic analysis.[1]
Performance Comparison: OMFP vs. PIP3
Experimental data demonstrates that OMFP is a suitable substrate for studying PTEN inhibition and for screening potential drug candidates, yielding results comparable to those obtained with the physiological substrate, PIP3.[1]
A key study directly compared the inhibitory effect of VO-Ohpic on PTEN using both OMFP and PIP3 as substrates. The half-maximal inhibitory concentration (IC50) values obtained were in close agreement, validating the use of OMFP in inhibitor potency determination.[1]
| Substrate | IC50 of VO-Ohpic (nM) |
| OMFP | 46 ± 10[1][5] |
| PIP3 | 35 ± 2[1][4][5] |
Furthermore, kinetic analysis of PTEN inhibition by VO-Ohpic revealed similar characteristics with both substrates. The study demonstrated that VO-Ohpic acts as a noncompetitive inhibitor with respect to OMFP, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[1] Similar kinetic profiles were observed when using PIP3 as the substrate.[1]
| Substrate | Uninhibited PTEN Km (µM) | Inhibition Characteristics with VO-Ohpic |
| OMFP | Not explicitly stated, but inhibition is noncompetitive. | Increase in Km and decrease in Vmax.[1] |
| PIP3 | 30 ± 4[1] | Increase in Km and decrease in Vmax.[1] |
The inhibition constants for VO-Ohpic, determined using the OMFP-based assay, were found to be a Kic of 27 ± 6 nM and a Kiu of 45 ± 11 nM.[1][5]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and the experimental process, the following diagrams illustrate the PTEN signaling pathway and the general workflow of a VO-Ohpic inhibition assay.
Caption: The PTEN signaling pathway, illustrating the antagonistic roles of PI3K and PTEN in regulating PIP3 levels and downstream Akt signaling, and the inhibitory action of VO-Ohpic on PTEN.
Caption: A generalized workflow for a VO-Ohpic PTEN inhibition assay, from reagent preparation to data analysis.
Caption: Logical relationship showing OMFP acting as a substrate mimic for PIP3 by presenting a phosphate group for PTEN to act upon.
Experimental Protocols
Below are detailed methodologies for performing VO-Ohpic inhibition assays using both OMFP and PIP3 as substrates, based on established protocols.[1]
OMFP-Based Fluorometric Assay
This assay relies on the increase in fluorescence upon the dephosphorylation of OMFP by PTEN.
Materials:
-
Recombinant PTEN enzyme
-
3-O-methylfluorescein phosphate (OMFP)
-
VO-Ohpic
-
Assay Buffer: 100 mM Tris (pH 7.4) containing 2 mM DTT
-
DMSO (for dissolving OMFP and VO-Ohpic)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare OMFP Stock Solution: Dissolve OMFP in DMSO to a concentration of 20 mM.
-
Prepare VO-Ohpic Stock Solution: Dissolve VO-Ohpic in DMSO to a concentration of 100 µM. Further dilute to the desired concentrations with 1% DMSO.
-
Inhibitor Pre-incubation: In a 96-well plate, add the desired concentrations of VO-Ohpic to the wells containing PTEN in the assay buffer. The final DMSO concentration should be kept low (e.g., 1%). Incubate at room temperature for 10 minutes.
-
Reaction Initiation: Add OMFP to each well to a final concentration of 200 µM to start the reaction.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for fluorescein.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each VO-Ohpic concentration and determine the IC50 value. For kinetic studies, vary the substrate concentration and measure the effect of the inhibitor on Km and Vmax.
PIP3-Based Malachite Green Assay
This colorimetric assay measures the inorganic phosphate released from the dephosphorylation of PIP3 by PTEN.
Materials:
-
Recombinant PTEN enzyme
-
Phosphatidylinositol 3,4,5-triphosphate (PIP3), diC16 sodium salt
-
VO-Ohpic
-
Assay Buffer: 100 mM Tris (pH 7.4) containing 2 mM DTT
-
DMSO (for dissolving VO-Ohpic)
-
Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl
-
96-well clear microplate
-
Absorbance plate reader
Procedure:
-
Prepare PIP3 Stock Solution: Dissolve PIP3 in distilled water to a final concentration of 1 mM. Further dilute with water to the desired substrate concentrations.
-
Prepare VO-Ohpic Stock Solution: Dissolve VO-Ohpic in DMSO to a concentration of 100 µM. Further dilute to the desired concentrations with 1% DMSO.
-
Inhibitor Pre-incubation: In a microcentrifuge tube or 96-well plate, pre-incubate PTEN with the desired concentrations of VO-Ohpic in the assay buffer at room temperature for 10 minutes.
-
Reaction Initiation: Add PIP3 to initiate the reaction. Incubate at 30°C for 20 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 2.25 volumes of the color reagent. Allow the color to develop for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 650 nm using an absorbance plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Determine the amount of phosphate released in each reaction. Calculate the percentage of inhibition for each VO-Ohpic concentration and determine the IC50 value.
Conclusion
Both OMFP and PIP3 are effective substrates for use in VO-Ohpic inhibition assays against PTEN. The artificial substrate OMFP offers the advantage of a continuous, fluorescence-based assay that is well-suited for high-throughput screening. Crucially, the data obtained with OMFP, including inhibitor potency and kinetic profiles, are comparable to those generated using the physiological substrate PIP3.[1] The choice between the two will ultimately depend on the specific experimental goals, available equipment, and throughput requirements of the research. For large-scale screening of PTEN inhibitors, the OMFP-based assay provides a robust and efficient platform. For detailed mechanistic studies, confirmation with the physiological substrate PIP3 is recommended.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of PTEN subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A secreted PTEN phosphatase that enters cells to alter signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PTEN Inhibitors: VO-Ohpic Trihydrate vs. SF1670
In the landscape of targeted therapeutics, the inhibition of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor, has emerged as a promising strategy for the treatment of various diseases, including cancer and inflammatory conditions. This guide provides a detailed comparison of two prominent PTEN inhibitors, VO-Ohpic trihydrate and SF1670, for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for key assays.
Mechanism of Action: Targeting the PTEN/PI3K/Akt Pathway
Both this compound and SF1670 exert their effects by inhibiting the phosphatase activity of PTEN.[1][2] PTEN functions as a negative regulator of the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, these compounds lead to an accumulation of PIP3, which in turn activates the serine/threonine kinase Akt.[1][2] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth, while inhibiting apoptosis.[1][3]
While both molecules target PTEN, their specific binding interactions and inhibitory profiles may differ, leading to variations in their overall cellular effects. This compound is a vanadium-based compound that has been shown to be a potent and selective inhibitor of PTEN.[4][5] SF1670 is another small molecule inhibitor that effectively blocks the PTEN active site.[2]
Comparative Efficacy: A Data-Driven Overview
To provide a clear comparison of the efficacy of this compound and SF1670, the following table summarizes key quantitative data from published studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions can vary between different research reports.
| Parameter | This compound | SF1670 | Reference |
| Target | PTEN | PTEN | [1][2] |
| IC50 for PTEN | 35 nM | 2 µM | [1][6] |
| Mechanism | Inhibition of PTEN's cellular enzymatic activity | Binds to the PTEN active site | [1][2] |
| Downstream Effects | Increased Akt and FoxO3a activation, enhanced glucose uptake, inhibition of cancer cell viability, promotion of wound healing. | Increased Akt phosphorylation, inhibition of apoptosis and inflammation, protection against intervertebral disc degeneration. | [1][3][7] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying molecular mechanisms and a typical experimental workflow for evaluating these inhibitors, the following diagrams have been generated using Graphviz.
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of VO-Ohpic/SF1670.
Caption: A generalized experimental workflow for comparing the efficacy of PTEN inhibitors.
Detailed Experimental Protocols
For researchers planning to evaluate these inhibitors, the following are detailed protocols for key experiments.
Cell Viability Assay (CCK-8 Assay)
Objective: To determine the effect of this compound or SF1670 on cell viability.
Materials:
-
Cells of interest (e.g., human nucleus pulposus cells, cancer cell lines)
-
Complete culture medium
-
96-well plates
-
This compound and SF1670 stock solutions
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound or SF1670. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for Akt Phosphorylation
Objective: To assess the activation of the Akt pathway by measuring the phosphorylation of Akt at Ser473.
Materials:
-
Cells treated with this compound or SF1670
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the level of phosphorylated Akt to total Akt and a loading control (e.g., GAPDH).
Conclusion
Both this compound and SF1670 are valuable tools for studying the role of the PTEN/PI3K/Akt pathway in various biological processes. Based on the available data, this compound exhibits a significantly lower IC50 for PTEN, suggesting higher potency. However, the optimal choice of inhibitor will depend on the specific research question, cell type, and experimental context. The provided protocols and diagrams offer a foundational framework for researchers to design and execute their comparative studies, ultimately contributing to a deeper understanding of PTEN inhibition and its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. europeanreview.org [europeanreview.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. SF1670 (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. SF1670 inhibits apoptosis and inflammation via the PTEN/Akt pathway and thus protects intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of VO-Ohpic Trihydrate Potency in PTEN Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog) presents a promising therapeutic strategy. This guide provides a comprehensive analysis of VO-Ohpic trihydrate, a potent PTEN inhibitor, and objectively compares its performance against other commonly used alternatives, supported by experimental data.
This compound has emerged as a significant small molecule inhibitor of PTEN, a critical negative regulator of the PI3K/Akt/mTOR signaling pathway.[1][2] Its efficacy in modulating this pathway makes it a valuable tool in research areas such as cancer and cardiology.[3][4] This guide delves into the quantitative potency, selectivity, and experimental protocols associated with this compound, offering a clear comparison with other known PTEN inhibitors.
Comparative Potency and Selectivity of PTEN Inhibitors
The potency of a PTEN inhibitor is a critical determinant of its utility. This compound exhibits high potency, with reported IC50 values in the low nanomolar range.[2][4][5][6] A comparison with other well-known PTEN inhibitors, bpV(phen) and SF1670, highlights the competitive nature of this compound in PTEN inhibition.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | PTEN | 35 - 46 | [2][4][5][6] |
| bpV(phen) | PTEN | 38 | [3][7][8] |
| SF1670 | PTEN | 2000 | [1][9] |
Table 1: In Vitro Potency of PTEN Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound, bpV(phen), and SF1670 against PTEN. Lower IC50 values indicate higher potency.
Selectivity is another crucial aspect, as off-target effects can lead to unintended biological consequences. While this compound is reported to be highly selective for PTEN over other phosphatases, some studies suggest potential inhibition of other phosphatases such as SHP1 at higher concentrations.[10] A comparative selectivity profile provides a clearer picture.
| Inhibitor | PTP1B (IC50) | PTP-β (IC50) | SHP1 (IC50) | Reference(s) |
| This compound | Not widely reported | Not widely reported | ~975 nM | [10] |
| bpV(phen) | 920 nM | 343 nM | ~100 nM | [3][7][11] |
| SF1670 | Not widely reported | Not widely reported | Not widely reported |
Table 2: Selectivity Profile of PTEN Inhibitors. This table shows the IC50 values of this compound and bpV(phen) against other protein tyrosine phosphatases (PTPs). Higher IC50 values against other phosphatases compared to PTEN indicate greater selectivity.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound is the inhibition of PTEN's lipid phosphatase activity. This leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the downstream kinase Akt, a central node in a signaling cascade that promotes cell survival, growth, and proliferation.
Figure 1. The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on PTEN.
A typical experimental workflow to assess the potency of a PTEN inhibitor involves an in vitro phosphatase assay followed by cell-based assays to confirm its biological activity.
Figure 2. A generalized experimental workflow for evaluating the potency of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound.
In Vitro PTEN Phosphatase Assay (Malachite Green)
This assay quantifies the amount of free phosphate released from a substrate by PTEN, providing a measure of its enzymatic activity.
Materials:
-
Recombinant human PTEN enzyme
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM DTT)
-
This compound stock solution (in DMSO)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[2][6]
-
Initiate the enzymatic reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Malachite Green reagent.
-
Allow color to develop for 15-30 minutes at room temperature.[12][13][14][15]
-
Measure the absorbance at approximately 620-660 nm using a microplate reader.[12][13][14][15]
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Akt Phosphorylation
This technique is used to assess the downstream effects of PTEN inhibition by measuring the phosphorylation status of Akt.
Materials:
-
Cells of interest (e.g., cancer cell line) and culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt (Ser473), anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle-treated control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control to determine the fold-change in Akt phosphorylation.
References
- 1. SF1670 (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. cellagentech.com [cellagentech.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. merckmillipore.com [merckmillipore.com]
- 14. biogot.com [biogot.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Replicating Published Findings: A Comparative Guide to the PTEN Inhibitor VO-Ohpic Trihydrate
For researchers in cellular biology, oncology, and neurology, the phosphatase and tensin homolog (PTEN) protein is a critical therapeutic target. Its role as a tumor suppressor that antagonizes the PI3K/Akt/mTOR signaling pathway makes it a focal point for drug discovery. Among the chemical tools available to probe PTEN function, the vanadium-based compound VO-Ohpic trihydrate has emerged as a potent and selective inhibitor. This guide provides a comprehensive comparison of this compound with other common PTEN inhibitors, supported by experimental data from published literature, to aid researchers in replicating and building upon these findings.
Performance Comparison of PTEN Inhibitors
The efficacy of a chemical inhibitor is primarily defined by its potency (IC50) and selectivity. This compound has been demonstrated to be a highly potent inhibitor of PTEN's lipid phosphatase activity.[1][2] The following table summarizes the in vitro potency of this compound and compares it with other frequently used PTEN inhibitors.
| Compound | PTEN IC50 | Selectivity Profile (IC50) | References |
| This compound | 35 nM - 46 nM | Highly selective over other phosphatases like PTP1B, SHP1, and SHP2.[1][3][4] | [1][2][4][5] |
| bpV(phen) | 38 nM | PTP1B: 920 nM, PTP-β: 343 nM, SHP1: ~100 nM.[4][6] | [4][6] |
| bpV(HOpic) | 14 nM | PTP1B: ~4.9 µM, PTP-β: ~25 µM.[4][6] | [4][6] |
| SF1670 | 2 µM | Specificity details are less extensively published compared to vanadium-based inhibitors.[4][6] | [4][6] |
In Vitro and In Vivo Effects of this compound
Published studies have consistently demonstrated the biological activity of this compound in both cellular and animal models. In vitro, treatment of various cell lines with VO-Ohpic leads to the activation of the Akt signaling pathway, evidenced by increased phosphorylation of Akt at Ser473 and Thr308.[1] This activation of downstream signaling has been shown to induce cellular senescence in hepatocellular carcinoma cells with low PTEN expression and inhibit cell viability and proliferation.[3][7][8]
In vivo studies have corroborated these findings. Administration of this compound to mice bearing tumor xenografts resulted in significant tumor growth suppression.[1][7] Furthermore, it has shown protective effects in ischemia-reperfusion injury models.[2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.
Experimental Protocols
To ensure the reproducibility of published results, adherence to detailed experimental protocols is crucial. Below are methodologies for key experiments cited in the literature.
In Vitro PTEN Inhibition Assay (Phosphate Release Assay)
This assay quantifies the phosphatase activity of recombinant PTEN and its inhibition by this compound.
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
Substrate: Phosphatidylinositol 3,4,5-triphosphate (PIP3)[5] or 3-O-methylfluorescein phosphate (OMFP)[5]
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT[5]
-
Malachite green reagent for phosphate detection[5]
Procedure:
-
Prepare various concentrations of this compound in DMSO and then dilute in assay buffer.[5][9]
-
Pre-incubate the recombinant PTEN enzyme with the different concentrations of VO-Ohpic for 10 minutes at room temperature.[9][10]
-
Initiate the phosphatase reaction by adding the substrate (PIP3 or OMFP).[1][5]
-
For PIP3, allow the reaction to proceed at 30°C for 20 minutes and then stop it by adding the malachite green reagent.[5]
-
Measure the absorbance at 650 nm to quantify the released phosphate.[5]
-
For OMFP, monitor the change in fluorescence to determine enzyme activity.[5]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of this compound on the proliferation of cultured cells.
Materials:
-
Cell line of interest (e.g., Hep3B, PLC/PRF/5)[7]
-
Complete cell culture medium
-
This compound
-
BrdU labeling reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 3x10³ cells per well in a 96-well plate and allow them to attach overnight.[7]
-
Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[7]
-
Add BrdU to the wells 24 hours before the end of the treatment period.[7]
-
At the end of the incubation, fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Express the results as the percentage of BrdU incorporation inhibition compared to the vehicle-treated control.[7]
In Vivo Tumor Xenograft Study
This protocol outlines the evaluation of this compound's anti-tumor activity in a mouse model.
Materials:
-
Male nude athymic mice[7]
-
Tumor cells (e.g., Hep3B)[7]
-
This compound
-
Vehicle control (e.g., saline)[10]
Procedure:
-
Subcutaneously inject the tumor cells into the flank of the mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[7]
-
Administer the vehicle control to the control group.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Assessing the Specificity of VO-Ohpic Trihydrate in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VO-Ohpic trihydrate, a potent PTEN inhibitor, with other commonly used alternatives. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of PTEN inhibitors for their specific experimental needs, particularly in the context of novel research models. Experimental data is provided to support the objective comparison of the product's performance.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro potency of this compound and alternative PTEN inhibitors against PTEN and other common phosphatases. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are presented to facilitate a direct comparison of potency and selectivity. Lower IC50 values indicate higher potency.
| Compound | PTEN IC50 | PTP1B IC50 | PTP-β IC50 | SHP1 IC50 | Reference(s) |
| This compound | 35 nM - 46 nM | High Nanomolar to Micromolar | High Nanomolar to Micromolar | Not Widely Reported | [1][2][3][4][5] |
| bpV(phen) | 38 nM | 920 nM | 343 nM | ~100 nM | [1][2] |
| bpV(HOpic) | 14 nM | ~4.9 µM | ~25 µM | Not Widely Reported | [1][2][3] |
| SF1670 | 2 µM | Not Widely Reported | Not Widely Reported | Not Widely Reported | [1][2][3] |
Note: IC50 values can vary depending on the specific assay conditions, such as the substrate used (e.g., PIP3 or OMFP)[6]. The data presented are compiled from multiple sources to provide a representative overview.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of PTEN inhibitors are provided below.
In Vitro PTEN Inhibition Assay (Phosphate Release Assay)
This protocol is designed to measure the direct inhibitory effect of a compound on recombinant PTEN enzyme activity by quantifying the release of phosphate from a substrate.
Materials:
-
Recombinant human PTEN protein
-
Phosphatase substrate: DiC8-PIP3 or OMFP (3-O-methylfluorescein phosphate)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4-8.0), 10 mM DTT
-
This compound and other inhibitors
-
Malachite Green Phosphate Detection Kit (or equivalent fluorescent detection system for OMFP)
-
96-well microplate
-
Plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and other test compounds in the assay buffer to achieve a range of desired concentrations (e.g., 1 nM to 10 µM).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the recombinant PTEN protein to each well. Add the different concentrations of the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO). Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme[6][7].
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (DiC8-PIP3 or OMFP) to each well[7].
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes). This time should be optimized to ensure the reaction remains within the linear range[6][7].
-
Signal Detection: Stop the reaction and measure the amount of free phosphate released using a Malachite Green Phosphate Detection Kit according to the manufacturer's instructions. If using OMFP, measure the fluorescence[6][7].
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis[7].
Western Blotting for Phospho-Akt (p-Akt) in Cell-Based Assays
This protocol assesses the cellular activity of PTEN inhibitors by measuring the phosphorylation of Akt, a downstream target of the PI3K pathway, which is negatively regulated by PTEN.
Materials:
-
Cell lines of interest (e.g., HCC cell lines like Hep3B, PLC/PRF/5, and SNU475)[8]
-
Cell culture medium and supplements
-
This compound and other PTEN inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and an anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to attach. Treat the cells with a range of concentrations of the PTEN inhibitor for the desired time[2].
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer and quantify the protein concentration using a BCA assay[2].
-
SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane[2].
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system[2].
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Akt and a loading control to normalize the results[2].
-
Data Analysis: Quantify the band intensities for p-Akt and total Akt, and normalize to the loading control.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment with a PTEN inhibitor.
Materials:
-
Cells and culture medium
-
PTEN inhibitors
-
96-well culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight[8].
-
Treatment: Treat the cells with a range of concentrations of the PTEN inhibitor. Include untreated control wells[8].
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 120 hours)[8].
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours)[9].
-
Signal Measurement: If using MTT, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a plate reader[9].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the assessment of this compound.
Caption: PTEN/PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of p-Akt.
Caption: Logical Flow of PTEN Inhibition and Downstream Cellular Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to PTEN Inhibitors: VO-Ohpic Trihydrate and Alternatives for Cells with Heterozygous PTEN
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VO-Ohpic trihydrate and other small molecule inhibitors of Phosphatase and Tensin Homolog (PTEN), with a specific focus on their effects on cells harboring a heterozygous loss of PTEN. Such a genetic state, resulting in reduced PTEN protein expression, is a common feature in various cancers and presents a unique therapeutic vulnerability. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate research tools and potential therapeutic agents.
Performance Comparison of PTEN Inhibitors
The following table summarizes the quantitative data on the efficacy and cellular effects of this compound and its alternatives in contexts relevant to reduced PTEN function. It is important to note that direct comparisons of cellular IC50 values should be interpreted with caution due to variations in cell lines and assay conditions across different studies.
| Compound | Target | In Vitro PTEN IC50 | Cell Viability IC50 (in PTEN low/heterozygous cells) | Effect on p-AKT (Ser473) | Key Cellular Outcome in PTEN Low Cells |
| This compound | PTEN | 35-46 nM[1][2] | Dose-dependent decrease in viability in Hep3B (PTEN low) cells[3] | Increased phosphorylation[3] | Inhibition of cell proliferation and colony formation; induction of cellular senescence[3] |
| SF1670 | PTEN | 2 µM[4] | 10 µM (PC-3, PTEN-null)[4] | Increased phosphorylation[5] | Reverses anti-proliferative effects of certain agents[5] |
| bpV(HOpic) | PTEN | 14 nM[1] | Not explicitly reported for heterozygous PTEN cells | Increased phosphorylation[6] | Confers protection against ionizing radiation[6] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating PTEN inhibitor effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTS) Assay
This protocol is used to assess the effect of PTEN inhibitors on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
PTEN heterozygous cancer cell line (e.g., Hep3B)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and/or alternative PTEN inhibitors (e.g., SF1670, bpV(HOpic))
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the PTEN inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of inhibitors. Include wells with medium and vehicle (e.g., DMSO) as controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Phospho-AKT (Ser473)
This protocol is used to determine the activation state of the PI3K/AKT pathway by measuring the phosphorylation of AKT at Serine 473.
Materials:
-
PTEN heterozygous cancer cell line
-
6-well cell culture plates
-
PTEN inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of PTEN inhibitors for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Separate the protein lysates (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT for loading control.
-
Quantify band intensities using densitometry software.
Concluding Remarks
This compound is a potent inhibitor of PTEN that has been shown to effectively modulate the PI3K/AKT pathway and induce anti-proliferative effects in cells with reduced PTEN expression.[3] Alternative inhibitors such as SF1670 and bpV(HOpic) also demonstrate potent PTEN inhibition and downstream pathway modulation. The choice of inhibitor will depend on the specific research question, the cellular context, and the desired balance between potency and selectivity. The experimental protocols provided herein offer a standardized approach for the comparative evaluation of these compounds. Further investigation is warranted to directly compare the efficacy and off-target effects of these inhibitors in a panel of PTEN heterozygous cancer cell lines to better inform their potential clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling VO-Ohpic Trihydrate
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of VO-Ohpic trihydrate, a potent inhibitor of PTEN (Phosphatase and tensin homolog)[1][2][3].
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[4].
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
GHS Label Elements:
| Pictogram | Signal Word |
| Warning |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety[4].
| Body Part | Required PPE | Specifications |
| Eyes/Face | Eye Protection | Safety goggles with side-shields |
| Hands | Hand Protection | Protective gloves (e.g., nitrile, neoprene) |
| Skin/Body | Skin and Body Protection | Impervious clothing (e.g., lab coat) |
| Respiratory | Respiratory Protection | Suitable respirator |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.
Operational Plan:
-
Ventilation: Use only outdoors or in a well-ventilated area[4]. Ensure adequate ventilation and provide an accessible safety shower and eye wash station[4].
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[4]. Avoid breathing dust, fume, gas, mist, vapors, or spray[4].
-
Clothing: Take off contaminated clothing and wash it before reuse[4].
Storage Plan:
| Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Store in a well-ventilated place and keep the container tightly closed. The storage area should be locked[4].
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing[4]. |
| If on Skin | Wash with plenty of soap and water[4]. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]. |
| If Swallowed | Rinse mouth[4]. |
Disposal Plan
Dispose of the contents and container in accordance with local, regional, and national regulations[4]. Do not allow the product to enter drains, water courses, or the soil[4].
Experimental Protocols
This compound is a potent inhibitor of PTEN with an IC₅₀ of 46±10 nM[1][3]. It is often used in both in vitro and in vivo studies to investigate the PTEN signaling pathway.
In Vitro Kinase Assay
To determine the inhibitory effect of this compound on PTEN activity, a common method is a kinase assay[3]:
-
Pre-incubation: Pre-incubate the PTEN enzyme with various concentrations of this compound at room temperature for 10 minutes.
-
Reaction Initiation: Add the appropriate substrate to start the phosphatase reaction.
-
Data Analysis: Determine background absorbance or fluorescence from this compound in the assay buffer and correct the data accordingly.
In Vivo Animal Studies
For in vivo experiments, this compound can be administered via intra-peritoneal injection. The following is an example protocol for mice[3]:
-
Animal Model: Male C57BL6 mice are commonly used.
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., pentobarbital at 70 mg/kg).
-
Administration: Administer this compound by intra-peritoneal injection at a dosage of 10 μg/kg. A saline solution can be used as a control.
-
Experimental Procedure: The specific experimental procedure, such as inducing ischemia-reperfusion injury, will follow the administration of the compound.
-
Endpoint Analysis: At the end of the experiment, euthanize the animals and collect tissues for analysis.
Solubility and Stock Solution Preparation
The solubility of this compound varies depending on the solvent.
| Solvent | Solubility |
| DMSO | >10 mM[2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 1 mg/mL |
For cell culture experiments, it is recommended to prepare a stock solution in fresh DMSO at a concentration at least 1000 times higher than the working solution. To enhance solubility, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath may be helpful[2].
Visualized Workflows
To further clarify the handling and experimental procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling of this compound.
Caption: A typical workflow for an in vivo experiment using this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
